NAcM-OPT
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2N3O/c1-2-3-13-27-14-11-20(12-15-27)28(17-18-7-5-4-6-8-18)23(29)26-19-9-10-21(24)22(25)16-19/h4-10,16,20H,2-3,11-15,17H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHJABWIKCBGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NAcM-OPT: A Technical Guide to its Mechanism of Action as a DCN1-UBE2M Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAcM-OPT is a potent, selective, and orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the E2 ubiquitin-conjugating enzyme UBE2M (also known as UBC12).[1][2] This interaction is a critical step in the neddylation cascade, a post-translational modification pathway that activates Cullin-RING E3 ligases (CRLs), the largest family of ubiquitin E3 ligases. By disrupting the DCN1-UBE2M interaction, this compound effectively inhibits the neddylation of cullins, leading to a modulation of CRL activity. This guide provides an in-depth technical overview of the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Inhibition of the DCN1-UBE2M Interaction
The primary mechanism of action of this compound is the disruption of the N-terminal acetylation-dependent interaction between DCN1 and UBE2M.[3][4] The N-terminal acetylated methionine of UBE2M binds to a specific pocket on DCN1, an essential step for the efficient transfer of the ubiquitin-like protein NEDD8 from the E2 enzyme to the cullin substrate. This compound was designed to mimic this N-terminal acetyl-methionine and bind to this pocket on DCN1 with high affinity, thereby competitively inhibiting the binding of UBE2M.[5]
This inhibition of the DCN1-UBE2M interaction prevents the DCN1-dependent neddylation of cullins, which in turn reduces the activity of Cullin-RING E3 ligases (CRLs).[6] CRLs are responsible for the ubiquitination and subsequent proteasomal degradation of a vast number of cellular proteins involved in diverse processes such as cell cycle progression, signal transduction, and DNA damage repair.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value | Reference |
| DCN1-UBE2M Interaction Assay (TR-FRET) | IC50 | 80 nM | [5] |
| DCN1-dependent Cullin Neddylation (Pulse-Chase Assay) | IC50 | ~10 µM (in cells) | [3] |
Table 1: In Vitro and Cellular Potency of this compound
| Cell Line | Assay | Endpoint | This compound Effect | Reference |
| HCC95 (DCN1 amplified) | Anchorage-independent growth | Colony Formation | Inhibition | [7] |
| HCC95 | Cullin Neddylation | Immunoblot | Reduction in neddylated CUL1 and CUL3 | [5] |
| HaCaT | Cell Viability (H2O2-induced oxidative stress) | CCK-8 Assay | Increased cell viability | [8] |
Table 2: Cellular Effects of this compound
| Parameter | Value | Species | Dosing Route | Reference |
| Half-life (t1/2) | 0.14 h (for parent compound 7) | Mouse | Intravenous | [1] |
| Oral Bioavailability | Orally bioavailable (specific value not stated) | Mouse | Oral | [1][2] |
Table 3: Pharmacokinetic Parameters of this compound Precursor and this compound
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for DCN1-UBE2M Interaction
This assay quantitatively measures the inhibitory effect of this compound on the interaction between DCN1 and UBE2M.
Materials:
-
Purified recombinant His-tagged DCN1
-
Purified recombinant GST-tagged UBE2M
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound and control compounds
-
384-well low-volume microplates
-
TR-FRET plate reader
Protocol:
-
Prepare a serial dilution of this compound and control compounds in assay buffer.
-
In a 384-well plate, add DCN1 and UBE2M to a final concentration of 250 nM each.
-
Add the diluted compounds to the wells.
-
Add the anti-His-donor and anti-GST-acceptor antibodies.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the ratio of acceptor to donor emission and plot the results against the compound concentration to determine the IC50 value.
In Vitro Pulse-Chase Cullin Neddylation Assay
This assay monitors the transfer of NEDD8 from the E2 enzyme UBE2M to a cullin substrate in the presence of DCN1 and assesses the inhibitory effect of this compound.
Materials:
-
NEDD8-activating enzyme (E1 - NAE1/UBA3)
-
UBE2M
-
Fluorescently labeled NEDD8 (e.g., Cy5-NEDD8)
-
Cullin-RBX1 complex (e.g., CUL1-RBX1)
-
DCN1
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl2)
-
This compound and control compounds
-
SDS-PAGE gels and imaging system
Protocol:
-
Pulse Step: Incubate E1, UBE2M, and fluorescently labeled NEDD8 with ATP in the assay buffer to form the UBE2M~NEDD8 thioester intermediate.
-
Chase Step: Add the Cullin-RBX1 complex and DCN1 to the reaction mixture, along with a serial dilution of this compound or control compounds.
-
Incubate the reaction at 37°C for various time points.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled neddylated cullin bands using an appropriate imaging system.
-
Quantify the band intensities to determine the rate of neddylation and the inhibitory effect of this compound.
Immunoblotting for Cellular Cullin Neddylation
This method is used to assess the effect of this compound on the steady-state levels of neddylated cullins in cultured cells.
Materials:
-
Cell line of interest (e.g., HCC95)
-
This compound and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against specific cullins (e.g., anti-CUL1, anti-CUL3) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The upper band for each cullin represents the neddylated form, while the lower band is the unneddylated form.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core signaling pathway affected by this compound and the logical workflow of its mechanism of action.
Caption: The Neddylation Cascade and the Point of this compound Inhibition.
Caption: Logical Workflow for Characterizing this compound's Mechanism of Action.
Conclusion
This compound represents a significant advancement in the targeted inhibition of the neddylation pathway. Its mechanism of action, centered on the specific disruption of the DCN1-UBE2M protein-protein interaction, provides a more targeted approach to modulating CRL activity compared to broader inhibitors of the neddylation cascade. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this compound and investigating the intricate roles of the neddylation pathway in health and disease.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 3. Structural Insights into NEDD8 Activation of Cullin-RING Ligases: Conformational Control of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The In-Depth Technical Guide to NAcM-OPT and the Cullin-RING Ligase Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cullin-RING ligases (CRLs) represent the largest family of E3 ubiquitin ligases, playing a pivotal role in regulating a vast array of cellular processes by targeting substrate proteins for ubiquitination and subsequent proteasomal degradation. The activity of CRLs is critically dependent on a post-translational modification known as neddylation, where the ubiquitin-like protein NEDD8 is covalently attached to the cullin scaffold. This process is facilitated by a cascade of enzymes, including the DCN1 co-E3 ligase, which promotes the transfer of NEDD8 from the UBE2M (UBC12) E2 conjugating enzyme to the cullin. NAcM-OPT has emerged as a potent and selective small molecule inhibitor that disrupts the N-terminal acetylation-dependent interaction between DCN1 and UBE2M, thereby inhibiting cullin neddylation and CRL activity. This technical guide provides a comprehensive overview of this compound, its mechanism of action within the cullin-RING ligase pathway, detailed experimental protocols for its characterization, and a summary of key quantitative data.
The Cullin-RING Ligase (CRL) Pathway and the Role of Neddylation
Cullin-RING ligases are multisubunit complexes that act as molecular scaffolds to bring together an E2 ubiquitin-conjugating enzyme and a specific substrate, thereby facilitating the transfer of ubiquitin. The core of a CRL complex consists of a cullin protein, a RING-box protein (RBX1 or RBX2), an adaptor protein, and a substrate receptor.[1][2] This modular architecture allows for the recognition of a wide variety of substrates, making CRLs central regulators of protein homeostasis.[3]
The activation of CRLs is contingent upon the covalent attachment of NEDD8 to a conserved lysine residue on the cullin subunit, a process termed neddylation.[2][4][5] Neddylation induces a conformational change in the cullin C-terminus, which enhances the recruitment of the ubiquitin-charged E2 enzyme and promotes the catalytic activity of the ligase.[2][6]
The neddylation cascade involves a series of enzymatic steps:
-
E1 Activating Enzyme (NAE): Activates NEDD8 in an ATP-dependent manner.
-
E2 Conjugating Enzyme (UBE2M/UBC12 or UBE2F): Receives the activated NEDD8 from the E1 enzyme.
-
E3 Ligase: While the RING-box protein has inherent E3 ligase activity, co-factors are often required for efficient neddylation.
DCN1 as a Co-E3 Ligase:
Defective in Cullin Neddylation 1 (DCN1) acts as a scaffold-like co-E3 ligase that facilitates the neddylation of cullins.[7][8] DCN1 binds to both the cullin and the NEDD8-charged E2 enzyme, UBE2M, bringing them into close proximity to promote the efficient transfer of NEDD8.[9] A critical feature of the DCN1-UBE2M interaction is its dependence on the N-terminal acetylation of UBE2M.[10][11] The N-acetylated methionine of UBE2M binds to a specific hydrophobic pocket on DCN1.[8][10]
This compound: A Selective Inhibitor of the DCN1-UBE2M Interaction
This compound is an orally bioavailable small molecule designed to selectively inhibit the N-terminal acetylation-dependent protein-protein interaction between DCN1 and UBE2M.[8][12] By competitively binding to the N-acetyl methionine binding pocket on DCN1, this compound prevents the recruitment of UBE2M and the subsequent neddylation of cullins.[10] This leads to a reduction in the activity of CRLs that are dependent on DCN1 for their activation.
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound in the context of the cullin-RING ligase pathway.
Caption: Mechanism of this compound action.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency of this compound and Precursors
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | DCN1-UBE2M Interaction | NEDD8 Ligation | 80 nM | [10] |
| This compound | DCN1-UBE2M Interaction | NEDD8 Ligation (in cells) | 10 µM | [10] |
| NAcM-HIT (precursor) | DCN1-UBE2M Interaction | Peptide Binding | 7 µM | [10] |
| Compound 7 (precursor) | DCN1-UBE2M Interaction | TR-FRET Binding | 0.060 µM | [1] |
| Compound 2 (initial hit) | DCN1-UBE2M Interaction | TR-FRET Binding | 7.6 µM | [1] |
Table 2: Comparative IC50 Values of Neddylation Pathway Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | DCN1-UBE2M Interaction | NEDD8 Ligation (in vitro) | 80 nM | [10] |
| MLN4924 | NEDD8 E1 Activating Enzyme | Biochemical | 5 nM | [1] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| HCC95 | Anchorage-independent growth | Suppression | 10 µM | [7][10] |
| HCC95 | Cullin Neddylation (CUL1 & CUL3) | Reduction | 10 µM | [10] |
| KYSE70 | DCN1 Target Engagement | Thermal Stabilization | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Immunoblotting for Cullin Neddylation
This protocol is used to assess the effect of this compound on the steady-state levels of neddylated cullins in cells.
Workflow Diagram:
Caption: Immunoblotting workflow.
Materials:
-
HCC95 cells
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-CUL1, Rabbit anti-CUL3, Rabbit anti-NEDD8
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed HCC95 cells in 6-well plates and allow them to adhere overnight. Treat the cells with 10 µM this compound or an equivalent volume of DMSO for 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The upper band for cullins represents the neddylated form, while the lower band is the unneddylated form.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the ratio of neddylated to unneddylated cullins.
Soft Agar Colony Formation Assay
This assay measures the anchorage-independent growth of cells, a hallmark of transformation, and is used to assess the anti-proliferative effects of this compound.
Workflow Diagram:
Caption: Soft agar assay workflow.
Materials:
-
HCC95 cells
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
2X cell culture medium
-
Agar
-
6-well plates
-
Crystal violet solution
Procedure:
-
Prepare Base Agar Layer: Mix 1.2% agar with 2X medium to a final concentration of 0.6% agar. Add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify.
-
Prepare Top Agar/Cell Layer:
-
Trypsinize and count HCC95 cells.
-
Prepare a mixture of 0.7% agar and 2X medium.
-
Add the cell suspension to the agar mixture to a final cell density of 5,000 cells/well and a final agar concentration of 0.35%.
-
Add this compound (final concentration 10 µM) or DMSO to the respective wells.
-
-
Plating: Add 1.5 mL of the top agar/cell mixture on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the cells twice a week with fresh medium containing this compound or DMSO.
-
Staining and Counting:
-
After the incubation period, stain the colonies with 0.005% crystal violet.
-
Count the number of colonies in each well.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Workflow Diagram:
Caption: CETSA workflow.
Materials:
-
Cell line with high DCN1 expression (e.g., KYSE70 or HCC95)
-
This compound
-
DMSO
-
PBS
-
Protease inhibitors
-
PCR tubes
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 1 hour).
-
Heating:
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DCN1 at each temperature by immunoblotting.
-
A positive result is indicated by a shift in the melting curve of DCN1 to a higher temperature in the presence of this compound, signifying stabilization upon binding.
-
In Vitro Neddylation Assay
This biochemical assay reconstitutes the neddylation reaction in vitro to directly measure the inhibitory effect of this compound.
Workflow Diagram:
References
- 1. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dcn1 functions as a scaffold-type E3 ligase for cullin neddylation | MRC PPU [ppu.mrc.ac.uk]
- 10. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924 [ouci.dntb.gov.ua]
- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
NAcM-OPT: A Chemical Probe for Targeted Interrogation of the Neddylation Pathway
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of NAcM-OPT, a potent and selective chemical probe for the study of neddylation. Neddylation is a critical post-translational modification that involves the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins, most notably the cullin family of E3 ubiquitin ligase scaffolds. Dysregulation of the neddylation pathway is implicated in numerous diseases, including cancer, making it an attractive target for therapeutic intervention. This compound offers a powerful tool to dissect the functional roles of neddylation by selectively inhibiting the interaction between the NEDD8-conjugating enzyme UBE2M and Defective in Cullin Neddylation 1 (DCN1), a crucial co-factor for cullin-RING ligase (CRL) activity. This guide details the mechanism of action of this compound, provides a compilation of its biochemical and cellular activities, and presents detailed protocols for key experimental assays to facilitate its use in research and drug discovery.
Introduction to Neddylation
The neddylation cascade is a three-step enzymatic process analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBE2M or UBE2F), and various E3 ligases.[1] The primary substrates of neddylation are the cullin proteins, which form the scaffold of the largest family of E3 ubiquitin ligases, the cullin-RING ligases (CRLs).[2][3] The attachment of NEDD8 to a conserved lysine residue on the cullin scaffold induces a conformational change that is essential for the catalytic activity of the CRL complex.[4] This activation allows for the ubiquitination and subsequent proteasomal degradation of a vast array of cellular proteins involved in critical processes such as cell cycle progression, signal transduction, and DNA repair.[3]
Given its central role in regulating protein homeostasis, aberrant neddylation has been linked to the pathogenesis of several diseases, including various cancers where it can drive proliferation and survival.[2] This has spurred the development of inhibitors targeting the neddylation pathway. While the first-generation inhibitor MLN4924 (Pevonedistat), which targets the E1 activating enzyme NAE, has shown clinical activity, its broad inhibition of all neddylation can lead to toxicity.[5] This highlights the need for more specific inhibitors that target downstream components of the pathway to potentially offer a better therapeutic window.
This compound: A Selective Inhibitor of the DCN1-UBE2M Interaction
This compound is a potent and orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction between the N-terminally acetylated UBE2M and DCN1.[5][6] DCN1 acts as a scaffold-like E3 ligase, bringing the NEDD8-charged UBE2M into proximity with the cullin substrate, thereby promoting efficient NEDD8 transfer.[7] The interaction between the N-acetylated methionine of UBE2M and a hydrophobic pocket on DCN1 is a critical determinant for this process.[8]
By competitively binding to this pocket on DCN1, this compound effectively blocks the recruitment of UBE2M to the CRL complex, leading to a reduction in cullin neddylation.[9] This inhibitory action is highly specific, as this compound shows minimal activity against other DCN family members (except for the closely related DCN2) and does not inhibit N-terminal acetyltransferases.[9] This selectivity makes this compound a valuable tool for dissecting the specific roles of DCN1-dependent neddylation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC50 | Reference |
| In vitro Neddylation Assay | DCN1-dependent cullin neddylation | 80 nM | [6] |
| DCN1-UBE2M Interaction Assay | DCN1-UBE2M | Not explicitly stated as IC50, but potent inhibition observed | [5][9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Concentration | Effect | Reference |
| HCC95 | Cullin Neddylation | 10 µM | Reduction in neddylated cullins | [7] |
| HCC95 | Anchorage-Independent Growth | 10 µM | Suppression of growth in soft agar | [6] |
| Multiple Cell Lines | Cullin Neddylation | 10 µM | Varied effects on different cullins depending on the cell line | [7] |
| HCC95 | Global Proteome Analysis (TMT) | 10 µM (24h) | No global changes in protein homeostasis | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on neddylation.
Cellular Cullin Neddylation Assay (Immunoblotting)
This protocol is for assessing the levels of neddylated and unneddylated cullins in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound (and DMSO as vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific cullins (e.g., CUL1, CUL3) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CUL1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The unneddylated and neddylated forms of the cullin will appear as two distinct bands, with the neddylated form having a higher molecular weight.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Global Proteome Analysis (TMT-Based)
This protocol outlines the general steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to assess global changes in protein expression following this compound treatment.
Materials:
-
Cell culture reagents and this compound
-
Lysis buffer for mass spectrometry
-
Protein digestion reagents (e.g., Trypsin)
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Sample Preparation: Treat cells with this compound or vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein and digest it into peptides using an enzyme like trypsin.[10]
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.[11]
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.[10]
-
Peptide Fractionation: Separate the pooled peptides using offline high-pH reversed-phase liquid chromatography to reduce sample complexity.[12]
-
LC-MS/MS Analysis: Analyze each fraction by online nano-flow liquid chromatography coupled to a tandem mass spectrometer.[12]
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins.[10] The relative abundance of each protein across the different conditions is determined by the reporter ion intensities from the TMT tags.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation, and can be used to assess the anti-proliferative effects of this compound.
Materials:
-
Cell culture medium and serum
-
Agarose (low melting point)
-
6-well plates
-
This compound
Procedure:
-
Prepare Base Agar Layer: Prepare a 0.6% (w/v) solution of agarose in cell culture medium. Pipette 2 ml of this solution into each well of a 6-well plate and allow it to solidify at room temperature.[3]
-
Prepare Top Agar Layer with Cells: Prepare a 0.4% (w/v) solution of agarose in cell culture medium.[3] Trypsinize and count the cells. Resuspend the cells in the 0.4% agarose solution at a density of approximately 5,000-10,000 cells/ml.
-
Plating: Carefully layer 1 ml of the cell-containing top agar solution onto the solidified base agar layer.
-
Treatment: After the top layer has solidified, add 1 ml of cell culture medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubation and Feeding: Incubate the plates at 37°C in a humidified incubator. Feed the cells twice a week by adding fresh medium containing the compound.
-
Colony Staining and Counting: After 2-3 weeks, stain the colonies with a solution of crystal violet or a viability dye.[7] Count the number of colonies in each well using a microscope or an imaging system.
-
Analysis: Compare the number and size of colonies in the this compound-treated wells to the control wells.
Conclusion
This compound is a highly valuable chemical probe for investigating the DCN1-dependent neddylation pathway. Its specificity allows for the targeted interrogation of this pathway, providing a more nuanced understanding of its role in cellular processes and disease compared to broad-spectrum neddylation inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound effectively in their studies. The continued use and development of such precise chemical tools will be instrumental in advancing our knowledge of the neddylation pathway and its potential as a therapeutic target.
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. protocols.io [protocols.io]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 11. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
The Discovery and Development of NAcM-OPT: A Technical Guide to a Potent Inhibitor of the DCN1-UBE2M Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of NAcM-OPT, a potent and orally bioavailable small molecule inhibitor of the DCN1-UBE2M protein-protein interaction. This compound was developed through a structure-guided optimization of a piperidinyl urea high-throughput screening hit. This guide details the experimental protocols for key assays used in its characterization, presents its structure-activity relationship (SAR) and pharmacokinetic data in structured tables, and visualizes the underlying biological pathways and experimental workflows using Graphviz diagrams. This compound serves as a valuable chemical probe for studying the NEDD8/CUL pathway and holds therapeutic potential in cancers characterized by DCN1 amplification.
Introduction
The neddylation pathway, a post-translational modification process analogous to ubiquitination, plays a critical role in the regulation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. The activation of CRLs is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to a cullin subunit, a process facilitated by a cascade of enzymes including the NEDD8-activating enzyme (NAE, E1), NEDD8-conjugating enzymes (E2s), and NEDD8 ligases (E3s). Defective in Cullin Neddylation 1 (DCN1) acts as a co-E3 ligase, promoting the transfer of NEDD8 from the E2 enzyme UBE2M (also known as UBC12) to the cullin scaffold.
In certain cancers, such as squamous cell carcinomas, the gene encoding DCN1 is frequently amplified, leading to hyperactivation of the neddylation pathway and promoting tumorigenesis. This has made the DCN1-UBE2M interaction an attractive target for therapeutic intervention. This compound emerged from a medicinal chemistry effort to develop potent and drug-like inhibitors of this interaction.
The NEDD8/Cullin Pathway and the Role of this compound
The canonical NEDD8/cullin pathway begins with the ATP-dependent activation of NEDD8 by the NAE1/UBA3 heterodimer (E1). Activated NEDD8 is then transferred to the catalytic cysteine of a NEDD8-conjugating enzyme, UBE2M or UBE2F (E2). DCN1, acting as a scaffold-like co-E3 ligase, binds to both the N-terminally acetylated UBE2M and the cullin protein, facilitating the transfer of NEDD8 to a conserved lysine residue on the cullin. This neddylation event induces a conformational change in the CRL, leading to its activation and subsequent ubiquitination of substrate proteins, targeting them for proteasomal degradation.
This compound is a competitive inhibitor that binds to DCN1 at the UBE2M binding site, thereby preventing the DCN1-UBE2M interaction and blocking the neddylation of cullins. This leads to the accumulation of CRL substrates and can induce cell cycle arrest and apoptosis in cancer cells that are dependent on the neddylation pathway.
Discovery and Optimization of this compound
This compound was developed from a high-throughput screening hit, a piperidinyl urea compound (Compound 2), which exhibited modest inhibitory activity against the DCN1-UBE2M interaction. A subsequent structure-guided optimization campaign led to the identification of Compound 7, with significantly improved potency. However, Compound 7 suffered from poor metabolic stability. Further medicinal chemistry efforts focused on improving the pharmacokinetic properties of this series, leading to the discovery of this compound (Compound 67), which retained the high potency of Compound 7 but with markedly improved metabolic stability and oral bioavailability.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound and its precursors.
Table 1: In Vitro Potency and Physicochemical Properties
| Compound | DCN1-UBE2M IC50 (nM)[2][3] | Neddylation IC50 (µM) | Solubility (µM) |
| Compound 2 (Hit) | 7600 | >50 | - |
| Compound 7 | 60 | 0.06 | 57 |
| This compound (67) | 80 | 10 | - |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties
| Compound | Microsomal Clint (mL/min/kg)[1] | In Vivo t1/2 (h) | Oral Bioavailability (%)[1] |
| Compound 7 | 170 | 0.14 | - |
| This compound (67) | Significantly more stable in vitro and in vivo | - | 88 |
Experimental Protocols
DCN1-UBE2M Interaction Assay (AlphaScreen)
This protocol describes a homogenous, bead-based proximity assay to measure the inhibition of the DCN1-UBE2M interaction.
Materials:
-
His-tagged DCN1
-
GST-tagged UBE2M
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Glutathione Donor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA
-
384-well white OptiPlate (PerkinElmer)
-
EnVision Multilabel Plate Reader (PerkinElmer)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer.
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 5 µL of His-DCN1 (final concentration 50 nM) to all wells.
-
Add 5 µL of GST-UBE2M (final concentration 50 nM) to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a 1:1 mixture of Nickel Chelate Acceptor beads and Glutathione Donor beads (final concentration 10 µg/mL each) in Assay Buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an EnVision reader using standard AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm).
-
Calculate IC50 values from the dose-response curves.
Cellular Cullin Neddylation Assay (Immunoblotting)
This protocol is for assessing the effect of this compound on the steady-state levels of neddylated cullins in cells.
Materials:
-
HCC95 cells
-
This compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-Cullin1 (e.g., Cell Signaling Technology, #4995), Rabbit anti-NEDD8 (e.g., Cell Signaling Technology, #2745)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels and blotting apparatus
-
ECL Western Blotting Substrate
Procedure:
-
Seed HCC95 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24-48 hours.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cullin1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system. The upper band corresponds to neddylated cullin, and the lower band to unneddylated cullin.
Global Proteome Analysis (TMT-based Quantitative Proteomics)
This protocol provides a workflow for the quantitative analysis of the cellular proteome in response to this compound treatment.
Materials:
-
HCC95 cells
-
This compound
-
Lysis Buffer: 8 M urea in 50 mM triethylammonium bicarbonate (TEAB)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents (Thermo Fisher Scientific)
-
High-pH reversed-phase fractionation system
-
LC-MS/MS instrument (e.g., Orbitrap)
Procedure:
-
Treat HCC95 cells with this compound or DMSO for 24 hours.
-
Lyse cells in Lysis Buffer and determine protein concentration.
-
Reduce disulfide bonds with DTT (10 mM, 37°C for 1 hour).
-
Alkylate cysteines with IAA (20 mM, room temperature for 30 minutes in the dark).
-
Dilute the urea concentration to <2 M with 50 mM TEAB.
-
Digest proteins with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
-
Label the resulting peptides with the respective TMT reagents according to the manufacturer's protocol.
-
Pool the labeled samples and perform high-pH reversed-phase fractionation.
-
Analyze the fractions by LC-MS/MS.
-
Process the raw data using software such as Proteome Discoverer to identify and quantify proteins.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of the DCN1-UBE2M interaction. Its development represents a successful example of structure-based drug design to improve the properties of a high-throughput screening hit. This technical guide provides the essential information and protocols for researchers to utilize this compound as a chemical probe to investigate the biology of the neddylation pathway and to explore its therapeutic potential in DCN1-driven cancers. The detailed methodologies and compiled data serve as a valuable resource for the scientific community engaged in drug discovery and cancer research.
References
- 1. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
NAcM-OPT: A Targeted Approach to Inhibit NEDD8 Conjugation by Disrupting the DCN1-UBE2M Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NAcM-OPT, a potent and selective small-molecule inhibitor of the NEDD8 conjugation pathway. This compound functions by disrupting the N-terminal acetylation-dependent protein-protein interaction between the E2 conjugating enzyme UBE2M (also known as UBC12) and DCN1, a crucial co-E3 ligase in the NEDDylation cascade. This guide details the mechanism of action of this compound, presents key quantitative data on its efficacy and selectivity, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery who are interested in the targeted modulation of the NEDD8 pathway.
Introduction to the NEDD8 Conjugation Pathway and the Role of DCN1
The covalent attachment of the ubiquitin-like protein NEDD8 to target proteins, a process termed NEDDylation, is a critical post-translational modification that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). The NEDDylation cascade involves a series of enzymatic steps analogous to ubiquitination, initiated by the NEDD8-activating enzyme (NAE, E1), followed by the transfer of NEDD8 to a NEDD8-conjugating enzyme (E2), primarily UBE2M or UBE2F. Finally, a NEDD8 E3 ligase facilitates the transfer of NEDD8 to a lysine residue on the cullin scaffold protein.
DCN1 (Defective in Cullin Neddylation 1) is a co-E3 ligase that plays a pivotal role in promoting the neddylation of cullins. A key feature of this process is the recognition of the N-terminally acetylated methionine of UBE2M by a hydrophobic pocket on DCN1. This interaction is essential for the efficient transfer of NEDD8 to cullins and the subsequent activation of CRLs. Given the frequent amplification of the DCN1 gene in several cancers, including squamous cell carcinomas, and the critical role of CRLs in regulating the stability of numerous oncoproteins and tumor suppressors, the DCN1-UBE2M interaction has emerged as an attractive therapeutic target.
This compound: A Potent Inhibitor of the DCN1-UBE2M Interaction
This compound is a chemical probe designed to specifically inhibit the N-terminal acetylation-dependent interaction between DCN1 and UBE2M. By competitively binding to the N-acetyl methionine binding pocket on DCN1, this compound effectively blocks the formation of the DCN1-UBE2M complex, thereby inhibiting cullin neddylation. This targeted approach offers a more selective means of modulating the NEDDylation pathway compared to pan-inhibitors that target the E1 activating enzyme, such as MLN4924 (Pevonedistat).
Quantitative Data on this compound Activity
The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value | Reference |
| In Vitro DCN1-UBE2M Interaction | |||
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | IC50 | 80 nM | [1][2] |
| In Vitro NEDD8 Ligation | |||
| NEDD8 Transfer Assay | IC50 | 4 µM (for NAcM-HIT, a precursor to this compound) | [1] |
| Cellular NEDD8 Ligation | |||
| Cullin Neddylation in HCC95 cells | IC50 | 10 µM | [2] |
| Cellular Phenotype | |||
| Anchorage-Independent Growth of HCC95 cells | Concentration for significant inhibition | 10 µM | [1] |
Table 1: Potency and Efficacy of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various assays, demonstrating its potent inhibition of the DCN1-UBE2M interaction and downstream NEDDylation.
| Target | Activity | Notes | Reference |
| DCN1 | Inhibited | Primary target. | [1] |
| DCN2 | Inhibited | PONY domain is 82% identical to DCN1. | [1] |
| DCN3 | No significant inhibition | [1] | |
| DCN4 | No significant inhibition | [1] | |
| DCN5 | No significant inhibition | [1] | |
| Global Proteome | No significant changes in protein homeostasis | In contrast to the pan-neddylation inhibitor MLN4924. | [1] |
Table 2: Selectivity Profile of this compound. This table highlights the selectivity of this compound for DCN1 and its close homolog DCN2 over other DCN family members and its minimal off-target effects on global protein levels.
Signaling Pathways and Experimental Workflows
The NEDD8 Conjugation Pathway and the Point of Intervention for this compound
Figure 1: The NEDD8 Conjugation Pathway. This diagram illustrates the enzymatic cascade of NEDDylation, highlighting the critical interaction between DCN1 and the N-terminally acetylated UBE2M, which is the point of intervention for this compound.
Experimental Workflow for Assessing this compound Activity
Figure 2: Experimental Workflow. This diagram outlines the key in vitro and cell-based assays used to characterize the activity of this compound, from initial biochemical screens to cellular phenotype and proteome-wide analyses.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on published literature and may require optimization for specific laboratory conditions.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for DCN1-UBE2M Interaction
This assay quantitatively measures the binding affinity between DCN1 and an N-terminally acetylated UBE2M peptide.
Materials:
-
Biotinylated human GST-tagged DCN1
-
AlexaFluor 488-tagged and N-terminally acetylated human UBE2M (residues 1-12) peptide
-
Terbium-conjugated Streptavidin (Tb-Streptavidin)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Triton X-100, 0.5 mM DTT
-
This compound stock solution in DMSO
-
384-well low-volume black microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare the assay cocktail containing 50 nM Biotin-DCN1, 20 nM Ac-UBE2M(1-12)-AlexaFluor488, and 2.5 nM Tb-Streptavidin in the assay buffer.
-
Dispense the this compound dilutions and DMSO (vehicle control) into the microplate wells.
-
Add the assay cocktail to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (Terbium) and 520 nm (AlexaFluor 488).
-
Calculate the emission ratio (520 nm / 490 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Immunoblotting for Cullin Neddylation
This protocol is used to assess the levels of neddylated cullins in cells treated with this compound.
Materials:
-
HCC95 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-NEDD8, Rabbit anti-Cul1, Rabbit anti-Cul3, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed HCC95 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for anti-NEDD8 and anti-cullin antibodies and 1:5000 for anti-β-actin.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of neddylated to unneddylated cullins.
Soft Agar Colony Formation Assay
This assay measures the anchorage-independent growth of cells, a hallmark of transformation, and is used to assess the anti-proliferative effects of this compound.
Materials:
-
HCC95 cells
-
Complete growth medium
-
This compound stock solution in DMSO
-
Agar (bacteriological grade)
-
6-well plates
Procedure:
-
Prepare the bottom agar layer:
-
Prepare a 1% agar solution in water and autoclave.
-
Prepare a 2x concentrated complete growth medium.
-
Mix equal volumes of the 1% agar solution (melted and cooled to ~40°C) and the 2x medium to obtain a final concentration of 0.5% agar in 1x medium.
-
Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare the top agar layer with cells:
-
Trypsinize and count the HCC95 cells.
-
Prepare a 0.7% agar solution and cool it to ~40°C.
-
Resuspend the cells in complete growth medium at a concentration of 1 x 10^4 cells/mL.
-
Mix the cell suspension with the 0.7% agar solution and complete medium containing the desired concentration of this compound or DMSO to achieve a final agar concentration of 0.35% and a cell density of 5,000 cells per well.
-
Carefully layer 1.5 mL of this cell-containing top agar onto the solidified bottom agar layer.
-
-
Incubation and Colony Counting:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the cells twice a week by adding 200 µL of complete growth medium containing the appropriate concentration of this compound or DMSO on top of the agar.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.
-
Count the number of colonies in each well using a microscope.
-
TMT-based Quantitative Proteomics
This protocol provides a general workflow for analyzing global protein expression changes in response to this compound treatment using Tandem Mass Tag (TMT) labeling.
Materials:
-
HCC95 cells
-
This compound and MLN4924 (as a control) stock solutions in DMSO
-
Lysis Buffer (e.g., 8 M urea in 50 mM TEAB)
-
DTT and iodoacetamide
-
Trypsin (mass spectrometry grade)
-
TMT labeling reagents
-
C18 solid-phase extraction cartridges
-
High-pH reversed-phase fractionation system
-
LC-MS/MS instrument (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Treat HCC95 cells with DMSO, 10 µM this compound, or 1 µM MLN4924 for 24 hours.
-
Harvest and lyse the cells in lysis buffer.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight.
-
-
TMT Labeling:
-
Label the resulting peptides with the different TMT reagents according to the manufacturer's instructions.
-
Quench the labeling reaction and combine the labeled peptide samples.
-
-
Fractionation and Mass Spectrometry:
-
Desalt the combined peptide mixture using C18 cartridges.
-
Fractionate the peptides using high-pH reversed-phase chromatography.
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to this compound treatment compared to the controls.
-
Conclusion
This compound represents a significant advancement in the targeted inhibition of the NEDDylation pathway. Its specific mechanism of action, disrupting the DCN1-UBE2M interaction, provides a valuable tool for dissecting the biological roles of this pathway and offers a promising therapeutic strategy for cancers with DCN1 amplification. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the potential of this compound and to develop novel therapeutics targeting the NEDD8 conjugation cascade.
References
The Biological Consequences of DCN1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological consequences of inhibiting Defective in Cullin Neddylation 1 (DCN1), a critical co-E3 ligase in the protein neddylation pathway. DCN1 plays a pivotal role in the activation of Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases, which regulate the degradation of approximately 20% of the cellular proteome. Consequently, the inhibition of DCN1 presents a compelling therapeutic strategy for a range of human diseases, most notably cancer. This document details the molecular mechanisms of DCN1 function, the downstream effects of its inhibition on key signaling pathways, and the resultant cellular phenotypes. Furthermore, it provides a comprehensive summary of quantitative data from preclinical studies, detailed experimental protocols for investigating DCN1 inhibition, and visual representations of the associated signaling cascades and experimental workflows.
Introduction: DCN1 and the Neddylation Pathway
Protein neddylation is a post-translational modification essential for the activation of CRLs. This process involves the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin scaffold. The neddylation cascade is catalyzed by a trio of enzymes: an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and an E3 ligase. DCN1 functions as a scaffold-like E3 ligase, facilitating the transfer of NEDD8 from the E2 enzyme to the cullin subunit, thereby activating the CRL complex. Activated CRLs, in turn, target a vast array of substrate proteins for ubiquitination and subsequent degradation by the proteasome. These substrates are often key regulators of critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.
Given its central role in CRL activation, DCN1 has emerged as a promising therapeutic target. Aberrant neddylation and the overexpression of DCN1 have been implicated in the pathogenesis of various cancers, including squamous cell carcinoma, prostate cancer, and gastric cancer. Inhibition of DCN1 disrupts the neddylation pathway, leading to the inactivation of specific CRLs and the accumulation of their cognate substrates. This can trigger a cascade of anti-tumor effects, such as cell cycle arrest, apoptosis, and the suppression of tumor growth.
Methodological & Application
Application Notes and Protocols for NAcM-OPT in Western Blot Analysis of Neddylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neddylation is a critical post-translational modification where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins, most notably the cullin family of proteins. This process is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn regulate the degradation of a vast number of cellular proteins involved in key processes like cell cycle progression, signal transduction, and the DNA damage response. Dysregulation of the neddylation pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
NAcM-OPT is a potent, selective, and orally bioavailable small molecule inhibitor of the neddylation pathway.[1][2] It functions by disrupting the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the NEDD8-conjugating enzyme UBE2M (also known as UBC12).[1][2][3] This interaction is crucial for the efficient transfer of NEDD8 to cullins. By inhibiting this step, this compound effectively blocks the neddylation and subsequent activation of specific cullin-RING ligases, particularly those containing CUL1 and CUL3.[1][4]
These application notes provide a detailed protocol for utilizing this compound to study neddylation in a cellular context, with a focus on Western blotting as the primary detection method.
Mechanism of Action of this compound
The neddylation cascade is a three-step enzymatic process analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBE2M or UBE2F), and an E3 ligase. DCN1 acts as a co-E3 ligase, facilitating the transfer of NEDD8 from the E2 enzyme to the cullin substrate. This compound specifically targets the interaction between DCN1 and the N-terminally acetylated UBE2M, thereby preventing the formation of a productive E3 ligase complex and inhibiting cullin neddylation.[1][2][5]
Caption: Neddylation pathway and the inhibitory action of this compound.
Data Presentation
The efficacy of this compound in inhibiting cullin neddylation can be quantified by measuring the reduction in the neddylated form of cullins relative to the total cullin protein. Below is a summary of representative quantitative data.
| Cell Line | Cullin Isoform | This compound Concentration (µM) | % Inhibition of Neddylation | Reference |
| HCC95 | CUL1 | 10 | Significant reduction | [1] |
| HCC95 | CUL3 | 10 | Significant reduction | [1] |
| U2OS | CUL3 | 1 | Effective inhibition | [6] |
| U2OS | CUL3 | 0.001 | Potent inhibition by analogs | [6] |
Experimental Protocols
Protocol 1: Cellular Treatment with this compound
This protocol outlines the steps for treating cultured cells with this compound prior to protein extraction for Western blot analysis.
Materials:
-
Cultured cells of interest (e.g., HCC95, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Prepare fresh dilutions of this compound in complete cell culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical final concentration range for cellular assays is 1-10 µM.[1][5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration. A time course of 4 to 24 hours is recommended to observe effects on cullin neddylation.[5][7]
-
Following incubation, proceed immediately to cell lysis and protein extraction.
Protocol 2: Western Blot for Neddylated Cullins
This protocol provides a detailed methodology for the detection of neddylated and unneddylated cullins by Western blot.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (appropriate percentage for resolving cullin proteins, typically 8-10%)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-Cullin1 (specific for both neddylated and unneddylated forms)
-
Anti-Cullin3 (specific for both neddylated and unneddylated forms)
-
Anti-NEDD8
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: a. Place the cell culture dish on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add ice-cold RIPA buffer supplemented with inhibitors (e.g., 1 mL for a 10 cm dish).[7][8] c. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg per lane) and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: a. Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved. Neddylated cullins will migrate slower (approximately 8 kDa shift) than their unneddylated counterparts.[9][10] b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities for both neddylated and unneddylated cullins using appropriate software. Normalize the cullin signals to the loading control. The percentage of neddylated cullin can be calculated as: (Intensity of Neddylated Cullin) / (Intensity of Neddylated Cullin + Intensity of Unneddylated Cullin) * 100.
Experimental Workflow and Logical Relationships
Caption: Workflow for Western blot analysis of neddylation using this compound.
Expected Results and Troubleshooting
Expected Results: Upon treatment with this compound, a dose- and time-dependent decrease in the intensity of the upper band (neddylated cullin) and a corresponding increase in the intensity of the lower band (unneddylated cullin) should be observed for susceptible cullins (e.g., CUL1, CUL3).
Troubleshooting:
-
No change in neddylation status:
-
Inactive this compound: Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.
-
Insufficient concentration or treatment time: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Cell line resistance: Some cell lines may have lower DCN1 expression or compensatory mechanisms that reduce their sensitivity to DCN1 inhibition.
-
-
Weak or no signal for cullins:
-
Low protein load: Ensure you are loading a sufficient amount of protein (20-40 µg).
-
Poor antibody performance: Titrate the primary antibody concentration and ensure the secondary antibody is appropriate.
-
Inefficient protein transfer: Verify transfer efficiency using a reversible protein stain like Ponceau S.
-
-
High background:
-
Inadequate blocking: Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Antibody concentration too high: Reduce the primary or secondary antibody concentration.
-
Insufficient washing: Increase the number or duration of wash steps.
-
By following these detailed protocols and considering the provided troubleshooting tips, researchers can effectively utilize this compound as a valuable tool to investigate the role of neddylation in various biological processes and its potential as a therapeutic target.
References
- 1. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Post-translational Modifications in Squamous Cell Carcinomas – Guy Lab [jthammill.createuky.net]
- 3. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. NEDDylated Cullin 3 mediates the adaptive response to topoisomerase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NAcM-OPT in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of NAcM-OPT, a potent and orally bioavailable inhibitor of Defective in Cullin Neddylation 1 (DCN1). The protocols detailed below are based on findings from preclinical mouse models of renal fibrosis, including Unilateral Ureteral Obstruction (UUO) and Unilateral Ischemia-Reperfusion Injury (UIRI).
Data Presentation
The following table summarizes the quantitative dosage data for this compound in in vivo mouse studies.
| Parameter | Details | Reference |
| Compound | This compound | [1][2] |
| Mouse Model | Unilateral Ureteral Obstruction (UUO) | [1] |
| Dosing Regimen | 25 mg/kg and 50 mg/kg | [1] |
| Administration Route | Intragastric administration (Oral Gavage) | [1] |
| Frequency | Daily | [1] |
| Duration | 7 days | [1] |
| Mouse Model | Unilateral Ischemia-Reperfusion Injury (UIRI) | [1] |
| Dosing Regimen | 50 mg/kg | [1] |
| Administration Route | Intragastric administration (Oral Gavage) | [1] |
| Frequency | Daily | [1] |
| Duration | 14 days | [1] |
| Pharmacokinetic Study | Single Dose Pharmacokinetics | [2] |
| Dosing Regimen | 200 mg/kg | [2] |
| Administration Route | Oral | [2] |
| Observation | Plasma concentration of ~3 µM at 1 hour post-administration. | [2] |
Signaling Pathway
This compound functions by inhibiting the protein-protein interaction between DCN1 and the E2 ubiquitin-conjugating enzyme UBE2M. This inhibition blocks the neddylation of cullin proteins, particularly CUL3. The subsequent accumulation of the CRL3 substrate NRF2 leads to the inhibition of the TGFβ-Smad2/3 signaling pathway, a key mediator of fibrosis.
Caption: this compound signaling pathway in renal fibrosis.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution.
-
Prepare a 0.5% CMC solution by dissolving carboxymethylcellulose in sterile water.
-
Gradually add the this compound powder to the 0.5% CMC solution while continuously vortexing or stirring to ensure a homogenous suspension.
-
Prepare the formulation fresh daily before administration.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.
-
Draw the calculated volume of the this compound suspension into the syringe attached to the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals.
Unilateral Ureteral Obstruction (UUO) Mouse Model Protocol
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
Procedure:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the kidneys.
-
Locate the left ureter and carefully ligate it at two points using 4-0 silk suture.
-
Cut the ureter between the two ligatures to ensure complete obstruction.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics as required.
-
Begin daily oral gavage of this compound (25 or 50 mg/kg) or vehicle one day post-surgery and continue for 7 days.
-
At the end of the treatment period, euthanize the mice and harvest the kidneys for analysis.
Unilateral Ischemia-Reperfusion Injury (UIRI) Mouse Model Protocol
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Microvascular clamp
Procedure:
-
Anesthetize the mouse.
-
Make a flank incision to expose the left kidney.
-
Carefully dissect the renal pedicle.
-
Apply a microvascular clamp to the renal pedicle to induce ischemia for a defined period (e.g., 30-45 minutes).
-
During ischemia, maintain the mouse's body temperature.
-
Remove the clamp to allow reperfusion.
-
Close the incision.
-
Administer post-operative analgesics.
-
Begin daily oral gavage of this compound (50 mg/kg) or vehicle one day post-surgery and continue for 14 days.
-
Euthanize the mice at the end of the study and collect kidney tissue for further analysis.
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vivo studies with this compound in mouse models of renal fibrosis.
Caption: General experimental workflow for in vivo this compound studies.
References
NAcM-OPT Application Notes and Protocols for Studying the Neddylation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAcM-OPT (N-acetyl-L-methionine-oxime-based probe technology) is a potent, selective, and orally bioavailable small molecule inhibitor of the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the E2 ubiquitin-conjugating enzyme UBE2M (also known as UBC12).[1][2] This interaction is a critical step in the neddylation pathway, a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs).[3][4] The activation of CRLs by neddylation is essential for their function in mediating the ubiquitination and subsequent proteasomal degradation of a vast number of cellular proteins involved in critical processes like cell cycle progression, signal transduction, and DNA damage repair.
Contrary to inducing protein degradation, this compound functions as an inhibitor of a key step in the activation of the ubiquitin-proteasome system's E3 ligases. Specifically, by blocking the DCN1-UBE2M interaction, this compound prevents the efficient neddylation of cullins, leading to a decrease in the activity of CRLs.[5] It is important to note that treatment with this compound has been shown to not cause global changes in protein homeostasis or widespread protein stabilization, distinguishing its effects from pan-neddylation or proteasome inhibitors.[5] This makes this compound a precise tool for dissecting the specific roles of DCN1-dependent neddylation in cellular processes.
This document provides detailed application notes and protocols for utilizing this compound to study the neddylation pathway and its downstream consequences on cullin-RING ligase activity.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Type | Source |
| IC50 (DCN1-UBE2M Interaction) | 80 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] |
| Cellular IC50 (Neddylation Inhibition) | 10 µM | Western Blot Analysis of Cullin Neddylation | [6] |
| Cell-based Concentration (Cullin Neddylation Inhibition) | 10 µM | Western Blot Analysis in HCC95 cells | [5] |
| Cell-based Concentration (Global Proteomics) | 10 µM | TMT-Quantification in HCC95 cells | [5] |
Table 2: Comparative Effects of this compound and MLN4924 on Protein Stability
| Treatment | Concentration | Duration | Number of Proteins Stabilized (>2-fold) | Cell Line | Source |
| This compound | 10 µM | 24 hours | 0 | HCC95 | [5] |
| MLN4924 (Pevonedistat) | 1 µM | 24 hours | 136 | HCC95 | [5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the neddylation pathway and the specific inhibitory action of this compound.
References
- 1. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Post-translational Modifications in Squamous Cell Carcinomas – Guy Lab [jthammill.createuky.net]
- 3. The Effect of Neddylation Inhibition on Inflammation-Induced MMP9 Gene Expression in Esophageal Squamous Cell Carcinoma [mdpi.com]
- 4. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
Application Notes and Protocols for NAcM-OPT in Soft Agar Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing for their survival and proliferation without attachment to a solid substrate. The soft agar assay is a gold-standard in vitro method to assess this oncogenic potential. NAcM-OPT is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme E2, specifically targeting the interaction between Defective in Cullin Neddylation 1 (DCN1) and UBC12 (UBE2M). This inhibition blocks the neddylation of cullin-RING ligases (CRLs), leading to their inactivation and the accumulation of CRL substrate proteins, which can ultimately suppress cancer cell proliferation and survival. These application notes provide a comprehensive guide for utilizing this compound in soft agar assays to evaluate its effect on the anchorage-independent growth of cancer cells.
Mechanism of Action
This compound disrupts the neddylation pathway by preventing the interaction between the E3 ligase subunit DCN1 and the E2 conjugating enzyme UBE2M.[1][2] This interaction is crucial for the transfer of the ubiquitin-like protein NEDD8 to cullin proteins. Neddylation of cullins is essential for the assembly and activity of CRLs, the largest family of E3 ubiquitin ligases. Inactivated CRLs fail to ubiquitinate their substrate proteins, leading to the accumulation of key cell cycle regulators such as p21 and p27. This accumulation can induce cell cycle arrest, typically at the G2 phase, and inhibit tumor growth.
Figure 1: Signaling pathway of this compound in the inhibition of anchorage-independent growth.
Data Presentation
The efficacy of this compound in inhibiting anchorage-independent growth can be quantified by measuring the number and size of colonies formed in a soft agar assay. Below is a summary of representative data for this compound's effect on the HCC95 non-small cell lung cancer cell line.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (Days) | Colony Formation | Reference |
| HCC95 | DMSO (Control) | - | 10 | Present | [1] |
| This compound | 0.3 - 1.0 | 10 | EC50 for restoration of anchorage dependency | [1] | |
| This compound | 10 | 10 | Complete Inhibition | [1] |
Experimental Protocols
This section provides a detailed protocol for performing a soft agar assay to evaluate the effect of this compound on the anchorage-independent growth of cancer cells.
Materials
-
Cancer cell line of interest (e.g., HCC95)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
Noble Agar
-
Sterile 6-well plates
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow
Figure 2: Experimental workflow for the soft agar assay using this compound.
Detailed Methodology
1. Preparation of Agar Solutions
-
1.2% Base Agar: Autoclave 1.2 g of Noble Agar in 100 mL of sterile water. Aliquot and store at 4°C. Before use, melt the agar in a microwave or water bath and cool to 42°C in a water bath.
-
0.7% Top Agar: Autoclave 0.7 g of Noble Agar in 100 mL of sterile water. Aliquot and store at 4°C. Before use, melt the agar and cool to 42°C in a water bath.
2. Preparation of Base Layer
-
Warm 2x complete cell culture medium to 37°C.
-
In a sterile tube, mix equal volumes of the 1.2% base agar solution (at 42°C) and the 2x complete medium to create a final concentration of 0.6% agar in 1x complete medium.
-
Immediately add 1.5 mL of the base agar mixture to each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood for at least 30 minutes.
3. Preparation of Cell Suspension and Top Layer
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Resuspend the cells in 1x complete medium to a concentration of 2 x 10^4 cells/mL.
-
Prepare serial dilutions of this compound and the DMSO vehicle control in 1x complete medium at 2x the final desired concentrations.
-
In separate tubes for each condition (DMSO control and each this compound concentration), mix:
-
500 µL of the cell suspension (1 x 10^4 cells)
-
500 µL of the 2x this compound or DMSO solution
-
1 mL of 0.7% top agar (at 42°C)
-
-
Gently mix the contents of each tube by pipetting up and down, avoiding the formation of bubbles.
4. Plating and Incubation
-
Carefully overlay 1.5 mL of the cell/top agar mixture onto the solidified base layer in each well.
-
Allow the top layer to solidify at room temperature for at least 30 minutes.
-
Add 1 mL of complete medium containing the final concentration of this compound or DMSO to each well to prevent the agar from drying out.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-21 days. The incubation time may need to be optimized depending on the cell line's growth rate.
-
Feed the cells every 2-3 days by replacing the top medium with fresh medium containing the appropriate concentration of this compound or DMSO.
5. Staining and Analysis
-
After the incubation period, carefully remove the top medium.
-
Stain the colonies by adding 0.5 mL of 0.05% crystal violet solution to each well and incubate for 1 hour at room temperature.
-
Gently wash the wells with PBS to remove excess stain.
-
Count the number of colonies and measure their size using a microscope. Colonies are typically defined as cell clusters exceeding a certain diameter (e.g., 50 µm) to exclude non-proliferating single cells.
-
Quantify the effect of this compound by comparing the number and size of colonies in the treated wells to the DMSO control.
Troubleshooting
-
No colony formation in the control group: The cell seeding density may be too low, or the incubation time may be too short. Optimize these parameters for your specific cell line.
-
Agar solidifies too quickly: Ensure the agar and media are maintained at the correct temperatures (42°C for agar, 37°C for media) and mix them just before plating.
-
High background staining: Ensure thorough washing with PBS after crystal violet staining.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate its role in inhibiting the anchorage-independent growth of cancer cells, providing valuable insights for oncology drug development.
References
Application Notes and Protocols for NAcM-OPT Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAcM-OPT is a potent, selective, and orally bioavailable small molecule inhibitor of the DCN1-UBE2M protein-protein interaction.[1] This interaction is a critical step in the neddylation pathway, a post-translational modification process analogous to ubiquitination. The neddylation pathway plays a crucial role in the activation of Cullin-RING E3 ligases (CRLs), which in turn regulate the degradation of a wide array of cellular proteins involved in key processes such as cell cycle progression, DNA replication, and signal transduction. Dysregulation of the neddylation pathway has been implicated in the pathogenesis of various human cancers, making it an attractive target for therapeutic intervention.
This compound functions by disrupting the binding of the E2 NEDD8-conjugating enzyme, UBE2M (also known as UBC12), to DCN1, a scaffold-like E3 ligase. This inhibition prevents the transfer of NEDD8 to cullin proteins, thereby inactivating CRLs and leading to the accumulation of their substrates. Notably, this includes the tumor suppressor proteins p21 and p27, and the transcription factor NRF2. The accumulation of these proteins can induce cell cycle arrest, senescence, and apoptosis in cancer cells.
These application notes provide a comprehensive overview of the administration of this compound in xenograft models, including detailed experimental protocols and a summary of its mechanism of action. While specific in vivo anti-cancer efficacy data for this compound in xenograft models is not extensively available in the public domain, the following protocols are based on established methodologies for evaluating novel anti-cancer agents in preclinical settings.
Mechanism of Action and Signaling Pathway
This compound targets the neddylation pathway by specifically inhibiting the interaction between DCN1 and UBE2M. This leads to the inhibition of Cullin-RING E3 ligases (CRLs), primarily CRL1 and CRL3. The subsequent accumulation of CRL substrates, such as the cell cycle inhibitors p21 and p27, and the antioxidant response transcription factor NRF2, results in anti-tumor effects. The accumulation of NRF2 can also influence other signaling pathways, such as the TGFβ-Smad2/3 pathway.
Figure 1: this compound Signaling Pathway.
Quantitative Data
A comprehensive search of publicly available literature did not yield specific quantitative data on the in vivo anti-cancer efficacy of this compound in xenograft models, such as percentage of tumor growth inhibition or specific dosing regimens leading to tumor regression in various cancer types. The available studies primarily focus on the discovery, optimization, and pharmacokinetic properties of this compound as a tool compound for studying the DCN1-UBE2M interaction. Researchers are encouraged to perform dose-escalation and efficacy studies to determine the optimal therapeutic window for their specific xenograft models.
Experimental Protocols
The following are detailed protocols for the administration of this compound in xenograft models, based on standard and widely accepted methodologies in preclinical cancer research.
Protocol 1: Establishment of Subcutaneous Xenograft Models
This protocol describes the establishment of xenograft models using cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NU/J, NOD.CB17-Prkdcscid/J, or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG™))
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in its recommended complete medium until it reaches 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
If using Matrigel®, mix the cell suspension with an equal volume of Matrigel® on ice.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomize the mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: this compound Formulation and Administration
This protocol outlines the preparation and oral administration of this compound.
Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., a mixture of ethanol, propylene glycol, PEG400, and PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation:
-
Based on the desired dosage and the weight of the mice, calculate the total amount of this compound required.
-
Prepare the vehicle solution. A previously reported vehicle for a similar compound is a mixture of EtOH/PG/PEG/PBS.[1] The exact ratios should be optimized for solubility and tolerability.
-
Weigh the this compound powder and add it to the vehicle.
-
Vortex thoroughly to dissolve the compound. Sonication may be used to aid dissolution.
-
-
Oral Administration:
-
Weigh each mouse to determine the precise volume of the drug formulation to be administered.
-
Administer the this compound formulation or vehicle control to the mice via oral gavage using a suitable gavage needle.
-
The dosing schedule (e.g., once daily, twice daily) and duration should be determined based on preliminary tolerability and efficacy studies.
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Protocol 3: Assessment of Anti-Tumor Efficacy
This protocol details the methods for evaluating the effect of this compound on tumor growth.
Materials:
-
Calipers
-
Analytical balance
-
Data recording and analysis software
Procedure:
-
Tumor Volume Measurement:
-
Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
At the end of the study, calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100%.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors reach the predetermined endpoint size as per institutional guidelines, or at the end of the study.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry (e.g., for Ki-67, p21, p27, NRF2), or western blotting to confirm target engagement and downstream effects.
-
Figure 2: Experimental Workflow for this compound in Xenograft Models.
References
Determining the Optimal NAcM-OPT Concentration for IC50 Assessment
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NAcM-OPT is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the neddylation pathway. This pathway is essential for the activation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting neddylation, this compound disrupts CRL-mediated protein degradation, leading to the accumulation of CRL substrates and ultimately inducing cellular responses such as cell cycle arrest and apoptosis. This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cell lines, a critical step in assessing its therapeutic potential.
Mechanism of Action: Inhibition of the Neddylation Pathway
This compound selectively targets the interaction between the E2 conjugating enzyme UBE2M (also known as UBC12) and DCN1, a scaffold-like protein that facilitates the transfer of NEDD8 to cullin proteins.[1] This inhibition prevents the neddylation and subsequent activation of cullin-RING E3 ligases. The disruption of this pathway leads to the stabilization of numerous CRL substrate proteins, impacting various cellular processes.
Quantitative Data Summary
The potency of this compound has been evaluated in both biochemical and cellular assays. The following table summarizes the known IC50 values. Researchers should note that the optimal concentration can vary significantly between cell lines.
| Assay Type | Target/Cell Line | IC50 | Reference |
| In Vitro Neddylation | UBE2M-DCN1 Interaction | 80 nM | [1] |
| In-Cell Neddylation | HCC95 | 10 µM | [1] |
| Anchorage-Independent Growth | HCC95 | Not specified | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for determining the IC50 of this compound using two common cell viability assays: MTT and MTS.
Protocol 1: IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) must be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved. Gentle shaking can aid dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: IC50 Determination using MTS Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay to MTT, but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
PBS
-
Combined MTS/PES solution
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 1).
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 2).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the combined MTS/PES solution directly to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
The protocols outlined in this application note provide a robust framework for determining the IC50 of this compound in a variety of cell lines. Accurate IC50 determination is a fundamental step in the preclinical evaluation of this promising inhibitor of the neddylation pathway. The provided data and methodologies will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for NAcM-OPT in Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAcM-OPT is a potent, selective, and orally bioavailable small molecule inhibitor of the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the N-terminally acetylated E2 conjugating enzyme UBE2M (also known as UBC12).[1][2] It is crucial to note that This compound is not an immunoprecipitation protocol but rather a chemical tool used to probe the biological functions of the DCN1-UBE2M interaction and the broader NEDD8 cascade. These application notes provide a comprehensive overview of this compound and a detailed protocol for its use in cell-based assays, including subsequent immunoprecipitation to analyze its effects.
This compound functions by disrupting the essential interaction required for the neddylation of cullin-RING ligases (CRLs), a process critical for the activity of approximately 300 human ubiquitin E3 ligases.[3] By inhibiting this interaction, this compound allows for the study of the downstream consequences of CRL inactivation.
Mechanism of Action
This compound is a reversible inhibitor that targets the binding pocket on DCN1 for the N-terminally acetylated methionine of UBE2M.[4][5] This specific inhibition prevents the DCN1-mediated neddylation of cullins, leading to a reduction in the activity of cullin-RING E3 ligases.[3][6] The inhibition of cullin neddylation can lead to the accumulation of CRL substrate proteins, affecting various cellular processes.[2]
Quantitative Data
The efficacy of this compound has been characterized in various assays, providing key quantitative metrics for researchers.
| Parameter | Value | Assay Type | Reference |
| IC50 (in vitro) | 79 nM - 80 nM | DCN1-UBE2M Interaction | [1][7][8] |
| IC50 (in cells) | 10 µM | NEDD8 Ligation | [8] |
| Binding Affinity (Ki) | 12 nM | DCN1 | [9] |
| Effect on UBE2M-DCN1 binding in cells | ~8-fold reduction | Affinity Purification-Mass Spectrometry (AP-MS) | [10] |
Signaling Pathway Inhibition
The following diagram illustrates the neddylation pathway and the specific point of inhibition by this compound.
Caption: Neddylation pathway and this compound inhibition.
Experimental Protocol: Investigating the Effect of this compound on Protein-Protein Interactions via Immunoprecipitation
This protocol outlines the treatment of cells with this compound followed by immunoprecipitation (IP) and Western blotting to assess the disruption of the DCN1-UBE2M interaction.
Materials and Reagents
-
Cell line of interest (e.g., HCC95, 293T)
-
Complete cell culture medium
-
This compound (and a negative control, NAcM-NEG, if available)
-
DMSO (for stock solution preparation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Protein A/G magnetic beads or agarose resin
-
Primary antibody for IP (e.g., anti-UBE2M or anti-DCN1)
-
Isotype control IgG
-
Primary antibodies for Western blotting (e.g., anti-DCN1, anti-UBE2M)
-
Secondary antibodies for Western blotting
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (e.g., TBST)
-
Chemiluminescent substrate
Experimental Workflow
Caption: Workflow for this compound treatment and IP.
Step-by-Step Procedure
1. Cell Culture and Treatment a. Seed cells in appropriate culture dishes and grow to 70-80% confluency. b. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). c. Dilute this compound in culture medium to the desired final concentration (e.g., 10 µM). Also, prepare a vehicle control with the same concentration of DMSO. d. Treat cells with this compound or vehicle control for the desired time (e.g., 4-24 hours).
2. Cell Lysis a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a suitable assay (e.g., BCA).
3. Immunoprecipitation a. Normalize the protein concentration of the lysates. b. To 500-1000 µg of protein lysate, add 1-5 µg of the primary antibody for immunoprecipitation (e.g., anti-UBE2M). For a negative control, add the same amount of isotype control IgG to a separate tube of lysate. c. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. d. Add an appropriate amount of pre-washed Protein A/G beads to each sample. e. Incubate with gentle rotation for another 1-2 hours at 4°C.
4. Washing a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold lysis buffer. d. Repeat the wash steps 3-5 times to remove non-specifically bound proteins.
5. Elution a. After the final wash, remove all supernatant. b. Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
6. Western Blotting and Analysis a. Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the protein of interest (e.g., anti-DCN1) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST. i. Add a chemiluminescent substrate and visualize the protein bands using an imaging system. j. A successful experiment will show a reduced amount of co-immunoprecipitated DCN1 in the this compound-treated sample compared to the vehicle control when immunoprecipitating with an anti-UBE2M antibody.[10]
Conclusion
This compound is a valuable research tool for investigating the roles of the DCN1-UBE2M interaction and the neddylation pathway in various biological contexts. By using this compound in conjunction with standard molecular biology techniques such as immunoprecipitation and Western blotting, researchers can effectively study the dynamic regulation of protein-protein interactions and their downstream cellular consequences.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Advances in Cancer Treatment by Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Post-translational Modifications in Squamous Cell Carcinomas – Guy Lab [jthammill.createuky.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Focus Biomolecules [mayflowerbio.com]
- 8. tribioscience.com [tribioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NAcM-OPT off-target effects and how to mitigate them
Welcome to the technical support center for NAcM-OPT. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the N-terminally acetylated E2 conjugating enzyme UBE2M (also known as UBC12).[1][2] This interaction is critical for the process of neddylation, specifically the attachment of the ubiquitin-like protein NEDD8 to members of the cullin family of proteins. By inhibiting the DCN1-UBE2M interaction, this compound effectively blocks the neddylation and subsequent activation of a subset of Cullin-RING E3 ligases (CRLs).
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of DCN1-mediated neddylation. This leads to a decrease in the neddylated form of specific cullin proteins. This compound has been shown to be highly selective for DCN1 and its close homolog DCN2.[3]
Q3: What are the potential off-target effects of this compound?
This compound is designed to be a highly selective inhibitor.[1] However, as with any small molecule inhibitor, there is a potential for off-target effects. The primary known off-target interaction is with DCN2, which shares high sequence and structural similarity with DCN1.[3] At high concentrations (10 µM), this compound has been shown to inhibit DCN2, but not other DCN family members (DCN3, DCN4, and DCN5).[3] Comprehensive quantitative proteomics studies have shown that this compound does not induce global changes in protein homeostasis, unlike pan-neddylation inhibitors such as MLN4924. This suggests a low propensity for widespread off-target effects.
Q4: How can I minimize potential off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound: Determine the optimal concentration for your specific cell line and assay through dose-response experiments.
-
Use a negative control: The structurally similar but inactive compound, NAcM-NEG, is the recommended negative control. This will help differentiate on-target effects from non-specific or off-target effects.
-
Perform orthogonal validation: Confirm key findings using alternative methods, such as siRNA-mediated knockdown of DCN1, to ensure the observed phenotype is a direct result of DCN1 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of cullin neddylation observed. | 1. Suboptimal this compound concentration. 2. Poor cell permeability in the specific cell line. 3. Incorrect detection method. | 1. Perform a dose-response experiment to determine the optimal IC50 in your cell line. 2. Increase incubation time or concentration. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). 3. Ensure your antibody for immunoblotting can distinguish between neddylated and unneddylated cullins. |
| High cell toxicity observed. | 1. This compound concentration is too high. 2. Cell line is particularly sensitive to neddylation inhibition. 3. Off-target effects at high concentrations. | 1. Lower the concentration of this compound. 2. Reduce the treatment duration. 3. Include the NAcM-NEG negative control to assess non-specific toxicity. |
| Results are inconsistent with DCN1 knockdown. | 1. Incomplete knockdown of DCN1. 2. This compound may have off-target effects in your specific experimental context. 3. Compensation by other DCN family members. | 1. Verify DCN1 knockdown efficiency by qPCR or immunoblot. 2. Perform rescue experiments by expressing a DCN1 mutant that does not bind this compound. 3. Investigate the expression levels of other DCN family members in your cell line. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| DCN1-UBE2M Interaction | Biochemical | 80 nM | [1][3] |
| Neddylation in Cells | Cell-based | 10 µM | [1] |
Table 2: Selectivity Profile of this compound against DCN Family Members
| DCN Family Member | Inhibition at 10 µM | Reference |
| DCN1 | Yes | [3] |
| DCN2 | Yes | [3] |
| DCN3 | No | [3] |
| DCN4 | No | [3] |
| DCN5 | No | [3] |
Key Experimental Protocols
In Vitro Neddylation Assay to Assess this compound Activity
This assay biochemically reconstitutes the neddylation cascade to measure the inhibitory effect of this compound on DCN1-mediated cullin neddylation.
Materials:
-
Recombinant NEDD8-activating enzyme (NAE1/UBA3)
-
Recombinant UBE2M
-
Recombinant DCN1
-
Recombinant Cullin-RBX1 complex (e.g., CUL1-RBX1)
-
NEDD8
-
ATP
-
This compound and DMSO (vehicle control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and immunoblotting reagents
-
Anti-Cullin antibody (capable of detecting both neddylated and unneddylated forms)
Procedure:
-
Prepare a reaction mixture containing NAE1/UBA3, UBE2M, DCN1, Cullin-RBX1, NEDD8, and ATP in the assay buffer.
-
Add varying concentrations of this compound or DMSO to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform an immunoblot analysis using an anti-cullin antibody.
-
Visualize the bands corresponding to neddylated and unneddylated cullin. The inhibitory effect of this compound is determined by the reduction in the neddylated cullin band.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to and stabilizes DCN1 in a cellular context.
Materials:
-
Cultured cells expressing DCN1
-
This compound and DMSO
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and immunoblotting reagents
-
Anti-DCN1 antibody
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the tubes to room temperature and then centrifuge at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DCN1 in each sample by immunoblotting.
-
Increased thermal stability of DCN1 in the presence of this compound indicates direct target engagement.
Quantitative Proteomics for Off-Target Profiling
This workflow is designed to identify potential off-target effects of this compound by comparing the global proteome of treated and untreated cells.
Materials:
-
Cultured cells
-
This compound, NAcM-NEG, and DMSO
-
Lysis buffer for mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., TMT)
-
LC-MS/MS instrument
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Culture cells and treat with DMSO, NAcM-NEG, and this compound at a desired concentration for a specified time.
-
Harvest the cells, lyse, and extract proteins.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with isobaric tags (e.g., TMT).
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Process the mass spectrometry data to identify and quantify proteins.
-
Compare the protein abundance profiles between the this compound treated sample and the control samples (DMSO and NAcM-NEG) to identify any significantly altered proteins, which could represent potential off-targets.
Visualizations
Caption: DCN1-UBE2M-mediated neddylation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying potential off-targets of this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm this compound target engagement.
References
troubleshooting NAcM-OPT instability in solution
Welcome to the technical support center for NAcM-OPT. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of Defective in Cullin Neddylation 1 (DCN1). It functions by potently and selectively disrupting the protein-protein interaction between DCN1 and the ubiquitin-conjugating enzyme E2 M (UBE2M). This inhibition blocks the neddylation of cullin proteins, a critical step in the activation of Cullin-RING E3 ligases (CRLs), thereby affecting downstream cellular processes regulated by CRLs.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Q3: How should I prepare stock and working solutions of this compound?
A3: It is recommended to first prepare a high-concentration stock solution in 100% DMSO. Subsequent serial dilutions should also be made in DMSO. The final dilution into your aqueous experimental medium should be done carefully to prevent precipitation of the compound.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound should be stored as a lyophilized powder at -20°C, where it is stable for up to 36 months. Stock solutions in DMSO or ethanol should be stored at -20°C and are stable for up to 3 months. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues related to the stability of this compound in solution and provides systematic approaches to identify and resolve them.
Issue 1: Precipitation of this compound in Aqueous Solution
Symptoms:
-
Visible particulate matter or cloudiness in the working solution upon dilution in aqueous buffers or cell culture media.
-
Inconsistent or lower-than-expected activity in biological assays.
Possible Causes:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.
-
Improper Dilution Technique: Adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to "crash out" or precipitate.
-
High Final Concentration: The desired final concentration of this compound in the aqueous medium may exceed its solubility limit.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review Dilution Protocol | Ensure that serial dilutions are performed in DMSO before the final dilution into the aqueous medium. This gradual reduction in solvent strength helps to keep the compound in solution. |
| 2 | Optimize Final DMSO Concentration | While keeping the final DMSO concentration below 0.1% for cell-based assays, ensure it is sufficient to maintain solubility. A final DMSO concentration of 0.1% is generally well-tolerated by most cell lines. |
| 3 | Gentle Mixing | After adding the diluted this compound to the aqueous medium, mix gently by inversion or slow vortexing. Vigorous agitation can sometimes promote precipitation. |
| 4 | Solubility Test | Perform a simple solubility test by preparing the final working solution and visually inspecting for precipitation after a short incubation period at the experimental temperature. |
Issue 2: Loss of this compound Activity Over Time
Symptoms:
-
Diminished or complete loss of inhibitory effect in assays when using previously prepared working solutions.
-
Inconsistent results between experiments conducted on different days using the same stock solution.
Possible Causes:
-
Chemical Degradation: this compound, being a piperidinyl urea derivative, may be susceptible to hydrolysis or oxidation under certain conditions.
-
Adsorption to Surfaces: The compound may adsorb to the surface of plasticware (e.g., tubes, pipette tips, plates), reducing its effective concentration in solution.
-
Photodegradation: Exposure to light, especially UV, can potentially lead to the degradation of the compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prepare Fresh Working Solutions | Always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid using aqueous working solutions that have been stored for extended periods. |
| 2 | Evaluate pH and Temperature Effects | The stability of urea-containing compounds can be pH-dependent. If your experimental buffer is outside the neutral pH range, consider performing a stability check at that pH. Elevated temperatures can also accelerate degradation. |
| 3 | Use Low-Adsorption Plasticware | If adsorption is suspected, consider using low-retention polypropylene or siliconized plasticware. |
| 4 | Protect from Light | Minimize the exposure of this compound solutions to direct light. Use amber-colored tubes or wrap tubes in aluminum foil during preparation and incubation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Aqueous Buffers
This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions (e.g., varying pH and temperature).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffers of desired pH (e.g., phosphate buffer for pH 7.4, acetate buffer for acidic pH, borate buffer for basic pH)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Incubator or water bath
-
Low-adsorption microcentrifuge tubes
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the desired aqueous buffers to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and ideally below 1%.
-
Incubation: Aliquot the working solutions into separate tubes for each time point and condition. Incubate the samples at the desired temperature (e.g., room temperature, 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point represents the initial concentration.
-
Sample Quenching: At each time point, transfer an aliquot of the sample into a tube containing a quenching solution (e.g., ice-cold acetonitrile) to stop any further degradation.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining this compound. The peak area of this compound at each time point is compared to the peak area at time 0.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition. This will provide a stability profile of the compound.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Instability.
Technical Support Center: NAcM-OPT In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the DCN1 inhibitor, NAcM-OPT, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, and metabolically stable small molecule inhibitor of Defective in Cullin Neddylation 1 (DCN1). It functions by disrupting the protein-protein interaction between DCN1 and the E2 ubiquitin-conjugating enzyme UBE2M, which is a crucial step in the neddylation pathway. Neddylation is a post-translational modification that activates Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting DCN1, this compound prevents the neddylation and subsequent activation of specific cullins, thereby modulating the degradation of various cellular proteins.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for DCN1 and its close homolog DCN2. It shows significantly less activity against other DCN isoforms (DCN3, DCN4, and DCN5), making it a specific tool for interrogating the function of the DCN1/2-UBE2M axis.
Q3: Is this compound orally bioavailable?
Yes, this compound was specifically designed and optimized for improved metabolic stability and oral bioavailability compared to its predecessors.[1] It has been shown to be well-tolerated in mice when administered orally.[1]
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective for DCN1/2, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is recommended to perform dose-response experiments and include appropriate negative controls in your studies. A structurally related negative control, NAcM-NEG, may be available from the same or other commercial suppliers and can be used to control for off-target effects.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during the in vivo delivery of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor solubility or precipitation of this compound formulation. | Improper solvent composition or preparation method. | - Use a recommended formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. - Prepare the formulation by first dissolving this compound in DMSO, then adding PEG300, followed by Tween-80, and finally saline. - Gentle warming and sonication can aid in dissolution. - Prepare the formulation fresh before each use. |
| Inconsistent or low drug exposure in plasma. | - Issues with oral gavage technique. - Variability in animal fasting state. - Rapid metabolism in the specific animal strain or model. | - Ensure proper oral gavage technique to avoid accidental administration into the trachea. - Standardize the fasting period for all animals before dosing. - Although this compound is designed for stability, consider performing a pilot pharmacokinetic study in your specific mouse strain to determine the optimal dosing regimen. |
| Lack of efficacy in the animal model. | - Insufficient dose or dosing frequency. - Poor biodistribution to the target tissue. - The biological pathway is not dependent on DCN1 in your model. | - Perform a dose-escalation study to find the optimal therapeutic dose. - Consider alternative routes of administration if oral delivery does not provide sufficient exposure to the target organ. - Confirm the expression and importance of DCN1 in your specific disease model through in vitro experiments or analysis of publicly available data before starting in vivo studies. |
| Observed toxicity or adverse effects. | - Off-target effects at high doses. - Vehicle-related toxicity. | - Reduce the dose of this compound. - Include a vehicle-only control group to assess the toxicity of the formulation components. - Monitor animal health closely for signs of toxicity (e.g., weight loss, behavioral changes). |
Quantitative Data Summary
| Parameter | Value | Reference |
| Description | Potent, orally bioavailable, and stable DCN1 inhibitor | [1] |
| In Vitro Potency (IC50) | Potent inhibitor of the DCN1-UBE2M interaction | [1] |
| Selectivity | Highly selective for DCN1/2 over DCN3, DCN4, and DCN5 | |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In Vivo Tolerability | Well-tolerated in mice | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound for your desired dose and number of animals.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dissolve the this compound powder completely in the required volume of DMSO in a sterile microcentrifuge tube. Vortex thoroughly.
-
Add the PEG300 to the DMSO/NAcM-OPT solution and vortex until the solution is clear.
-
Add the Tween-80 and vortex again to ensure complete mixing.
-
Finally, add the saline to the mixture and vortex one last time.
-
If any precipitation is observed, gently warm the solution (e.g., in a 37°C water bath) and sonicate for a few minutes until the solution is clear.
-
Administer the formulation to mice via oral gavage at the desired volume (typically 5-10 mL/kg body weight). Prepare the formulation fresh on the day of dosing.
Protocol 2: Hypothetical Pharmacokinetic Study of this compound in Mice
This protocol outlines a general procedure for a pilot pharmacokinetic study.
Materials:
-
This compound formulation (prepared as in Protocol 1)
-
8-10 week old mice (e.g., C57BL/6), n=3-5 per time point
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice for 4-6 hours before dosing (with free access to water).
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
At the final time point, euthanize the animals and collect tissues of interest (e.g., tumor, liver, kidney, brain) for biodistribution analysis. Homogenize the tissues.
-
Extract this compound from plasma and tissue homogenates using an appropriate organic solvent.
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) from the plasma concentration-time data using appropriate software.
Visualizations
Caption: Mechanism of action of this compound in the neddylation pathway.
Caption: Experimental workflow for an in vivo study with this compound.
References
how to control for NAcM-OPT vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NAcM-OPT. The focus is on appropriately controlling for the effects of the experimental vehicle to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific, reversible, and orally bioavailable small molecule inhibitor of the DCN1-UBE2M interaction[1][2][3][4]. This interaction is critical for the process of neddylation, a post-translational modification that attaches the ubiquitin-like protein NEDD8 to target proteins. DCN1 acts as a co-E3 ligase, facilitating the transfer of NEDD8 from the E2 conjugating enzyme UBE2M to cullin proteins. By inhibiting the DCN1-UBE2M interaction, this compound prevents the neddylation and subsequent activation of specific cullin-RING ligases (CRLs), particularly those containing CUL1 and CUL3[5][6][7].
Q2: Why is a vehicle control essential when using this compound?
A2: A vehicle control group is crucial in any experiment involving a test compound to differentiate the effects of the compound from those of the solvent used to dissolve and administer it[8][9][10]. The components of the vehicle, such as DMSO, PEG300, Tween-80, or corn oil, can have their own biological effects that may confound the experimental results[8][9][11][12]. Therefore, a vehicle control group, which receives the same volume and formulation of the vehicle without this compound, is necessary to isolate the specific effects of this compound.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: Based on available data, two common vehicle formulations for in vivo administration of this compound are:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Formulation 2: 10% DMSO, 90% Corn Oil.
The choice of vehicle will depend on the specific experimental design, including the route of administration and the duration of the study.
Q4: Is there a negative control compound available for this compound?
A4: Yes, a structurally related but inactive compound, NAcM-NEG , is available and should be used as a negative control[5][6]. This compound is designed to have a similar chemical structure to this compound but lacks its inhibitory activity on the DCN1-UBE2M interaction. Including an NAcM-NEG treatment group helps to control for any off-target effects of the chemical scaffold itself.
Troubleshooting Guide: Vehicle-Related Effects
This guide addresses specific issues that may arise due to the vehicle during this compound experiments.
| Observed Issue | Potential Cause (Vehicle-Related) | Troubleshooting Steps & Recommendations |
| Unexpected changes in animal behavior (e.g., altered locomotor activity, anxiety-like behavior) | The vehicle components can have direct effects on the central nervous system. For example, DMSO and ethanol can decrease locomotor activity, while corn oil has been shown to alter motor coordination and induce depression-like behavior in mice[8][11]. | 1. Review Vehicle Composition: Ensure the concentrations of DMSO and other solvents are as low as possible while maintaining this compound solubility. 2. Acclimatize Animals: Properly acclimatize animals to handling and injection procedures to minimize stress-related behavioral changes. 3. Include a Naive Control Group: In addition to the vehicle control, a "naive" group that receives no injection can help differentiate handling/injection stress from vehicle effects. |
| Unanticipated inflammatory or immune responses | Some vehicles can induce a mild inflammatory response. For instance, corn oil can affect immune-related gene expression in the thymus, and even intratracheal administration of vehicles can lead to an increase in neutrophils[9][13]. | 1. Select Appropriate Vehicle: For studies sensitive to immune modulation, consider whether an alternative vehicle with lower immunogenic potential is feasible. 2. Monitor Inflammatory Markers: Routinely assess baseline inflammatory markers in all experimental groups, including the vehicle control. |
| Variability in drug absorption or bioavailability | The vehicle composition significantly influences the absorption and pharmacokinetics of the administered compound[13]. Phase separation or precipitation of this compound in the vehicle can lead to inconsistent dosing. | 1. Ensure Proper Formulation: Prepare the vehicle and this compound solution fresh daily, if possible. Use sonication or gentle heating as recommended to ensure complete dissolution. Visually inspect the solution for any precipitation before administration. 2. Pharmacokinetic Pilot Study: If significant variability is observed, consider a small-scale pharmacokinetic study to determine the optimal vehicle and administration route for your specific animal model. |
| Changes in metabolic parameters or gut microbiome | Corn oil, a common vehicle, is known to influence metabolic pathways and can cause significant shifts in the gut microbiome of mice[14]. | 1. Standardize Diet: Ensure all animals are on the same diet, as interactions between the diet and a corn oil vehicle have been reported[15]. 2. Consider Alternative Vehicles: If metabolic endpoints or the gut microbiome are central to your study, a vehicle without corn oil may be preferable. |
| Discrepancies between in vitro and in vivo results | The biological effects of the vehicle in a whole organism are far more complex than in a cell culture system. In vivo, the vehicle can influence distribution, metabolism, and off-target effects that are not apparent in vitro. | 1. Comprehensive Control Groups: The use of both vehicle and NAcM-NEG controls is critical to dissect the specific in vivo effects of this compound. 2. Dose-Response Studies: Conduct a dose-response study for this compound to establish a clear therapeutic window and to distinguish specific effects from potential vehicle-induced artifacts at higher concentrations. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Vehicle (In Vivo)
Formulation A: DMSO/PEG300/Tween-80/Saline
-
Prepare a stock solution of this compound in 100% DMSO at a concentration 10 times the final desired concentration.
-
In a sterile microcentrifuge tube, add the following components in the specified order, vortexing gently after each addition:
-
400 µL PEG300
-
100 µL of the this compound DMSO stock solution
-
50 µL Tween-80
-
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Prepare the vehicle control by following the same procedure, substituting the this compound DMSO stock with 100% DMSO.
Formulation B: DMSO/Corn Oil
-
Prepare a stock solution of this compound in 100% DMSO at a concentration 10 times the final desired concentration.
-
In a sterile microcentrifuge tube, add 900 µL of corn oil.
-
Add 100 µL of the this compound DMSO stock solution to the corn oil.
-
Vortex thoroughly until the solution is completely mixed.
-
Prepare the vehicle control by adding 100 µL of 100% DMSO to 900 µL of corn oil.
Note: For all in vivo experiments, it is recommended to prepare fresh solutions on the day of use.
Protocol 2: Experimental Design for Vehicle Control
-
Animal Groups: At a minimum, include the following four groups in your experimental design:
-
Group 1: Naive Control: No treatment. This group controls for the effects of handling and the experimental environment.
-
Group 2: Vehicle Control: Administer the vehicle solution without this compound. The volume and administration schedule should be identical to the this compound treated group.
-
Group 3: NAcM-NEG Control: Administer the inactive control compound, NAcM-NEG, dissolved in the same vehicle at the same concentration as this compound.
-
Group 4: this compound Treatment: Administer this compound at the desired experimental dose.
-
-
Randomization: Randomly assign animals to each group to minimize bias.
-
Blinding: Whenever possible, the experimenter should be blinded to the treatment groups during data collection and analysis to prevent unconscious bias.
-
Data Analysis: Compare the this compound treatment group to the vehicle control group to determine the effect of the drug. Compare the vehicle control group to the naive control group to assess the effects of the vehicle and the administration procedure. The NAcM-NEG group will provide information on any non-specific effects of the compound's chemical scaffold.
Visualizing the this compound Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow with Appropriate Controls
Caption: Recommended experimental workflow.
References
- 1. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Focus Biomolecules [mayflowerbio.com]
- 4. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corn oil and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corn oil as a vehicle in drug development exerts a dose-dependent effect on gene expression profiles in rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: NAcM-OPT Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NAcM-OPT to assess cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the NEDD8 ligation pathway. It functions by inhibiting the N-terminal acetyl-dependent interaction between the E2 conjugating enzyme UBE2M (also known as UBC12) and DCN1, a subunit of an E3 ligase for the ubiquitin-like protein NEDD8. This interaction is crucial for the assembly of the multiprotein ligation complex that attaches NEDD8 to target proteins, a process called neddylation. By blocking this interaction, this compound disrupts the neddylation of cullins, which are scaffold proteins for the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs).
Q2: Why is this compound used to induce cytotoxicity?
The disruption of cullin neddylation by this compound leads to the inactivation of CRLs. CRLs are critical for regulating the turnover of numerous proteins involved in essential cellular processes, including cell cycle progression, signal transduction, and DNA damage repair. The inhibition of CRL activity can lead to the accumulation of their substrates, some of which are tumor suppressors or cell cycle inhibitors, ultimately inducing cell cycle arrest and apoptosis, a form of programmed cell death.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO (up to 30 mg/ml) and ethanol (up to 20 mg/ml). Stock solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. For cell culture experiments, it is recommended to dilute the stock solution in the appropriate aqueous buffer or cell culture medium to the final working concentration immediately before use.
Q4: Is this compound selective?
This compound is reported to be highly selective for the DCN1-UBE2M interaction with respect to other N-terminal acetyl protein binding sites.[1] It shows no significant activity towards other DCN isoforms like DCN3, DCN4, or DCN5.[2]
Troubleshooting Guide
Issue 1: Inconsistent or no cytotoxicity observed after this compound treatment.
-
Question: I have treated my primary cells with this compound at various concentrations, but I am not observing the expected cytotoxic effect, or the results are highly variable between experiments. What could be the reason?
-
Answer:
-
Compound Solubility and Stability: Ensure that the this compound is completely dissolved in the stock solution and that the final concentration in the cell culture medium does not exceed its solubility limit, which can lead to precipitation. Prepare fresh dilutions from the stock for each experiment, as repeated freeze-thaw cycles of the stock solution can degrade the compound. Solutions in DMSO or ethanol should be stored at -20°C for no longer than 3 months.[1]
-
Primary Cell Variability: Primary cells are known for their inherent variability between donors and even between different passages of the same cell line. It is crucial to use cells at a low passage number and to characterize their growth rate and health status before starting the experiment.
-
Cell Density: The initial cell seeding density can significantly impact the outcome of a cytotoxicity assay. A high cell density might require higher concentrations of the compound or longer incubation times to observe an effect. Conversely, a very low density might make the cells more susceptible to any minor stress. It is important to optimize the seeding density for your specific primary cell type.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your primary cells.
-
Assay Sensitivity: The chosen cytotoxicity assay might not be sensitive enough to detect subtle changes. Consider using multiple assays that measure different cytotoxicity endpoints, such as metabolic activity (MTT, XTT), membrane integrity (LDH release), and apoptosis (caspase activity, Annexin V staining).[3]
-
Issue 2: High background signal or vehicle control shows significant cytotoxicity.
-
Question: My negative control (vehicle-treated) cells are showing a high level of cell death. What could be causing this?
-
Answer:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol, can be toxic to primary cells at high concentrations. Ensure that the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO) and that the same concentration is used in the vehicle control group.
-
Primary Cell Health: Primary cells are more sensitive to handling and culture conditions than immortalized cell lines. Ensure that the cells are healthy and actively proliferating before treatment. Factors like over-confluency, nutrient depletion, or contamination can lead to increased cell death in the control group.
-
Incubator Conditions: Improper incubator conditions, such as fluctuations in temperature, CO2 levels, or humidity, can stress the cells and lead to increased background cytotoxicity.
-
Issue 3: Discrepancy between different cytotoxicity assays.
-
Question: I am getting conflicting results from different cytotoxicity assays (e.g., MTT assay shows high viability, while an apoptosis assay shows increased cell death). Why is this happening?
-
Answer:
-
Different Cytotoxicity Mechanisms: Different assays measure different cellular events. For example, an MTT assay measures metabolic activity, which might not always directly correlate with cell viability, especially if the compound affects mitochondrial function without immediately causing cell death. An apoptosis assay, on the other hand, measures specific markers of programmed cell death. This compound's mechanism of inducing apoptosis might be detected earlier by an apoptosis-specific assay than by a metabolic assay.
-
Timing of Assays: The kinetics of different cytotoxic events can vary. For instance, caspase activation (an early apoptotic event) might be detectable before significant changes in membrane integrity (a late event measured by LDH release). It is advisable to perform a time-course experiment and use a combination of assays to get a comprehensive picture of the cytotoxic effects.
-
Quantitative Data Summary
The following table provides an example of how to present quantitative data for this compound cytotoxicity. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are hypothetical and will vary depending on the primary cell type and experimental conditions.
| Primary Cell Type | Seeding Density (cells/well) | Incubation Time (hours) | Assay | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5,000 | 48 | MTT | 15.2 |
| Primary Human Keratinocytes | 7,500 | 72 | LDH | 22.8 |
| Rat Primary Cortical Neurons | 10,000 | 48 | Annexin V/PI | 8.5 |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count healthy, sub-confluent primary cells.
-
Seed the cells in a 96-well plate at a pre-optimized density in 100 µL of culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the this compound treated wells.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the LDH kit.
-
Medium Background Control: Culture medium without cells.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
LDH Assay:
-
Following incubation, carefully transfer a specific volume (as per the kit instructions, e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop the reaction by adding the stop solution provided in the kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Subtract the absorbance value of the medium background control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Control Absorbance - Vehicle Control Absorbance)] * 100
-
-
Visualizations
Caption: Experimental workflow for this compound cytotoxicity assessment.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
References
improving the bioavailability of NAcM-OPT in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NAcM-OPT in animal models. Our goal is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule inhibitor of Defective in Cullin Neddylation 1 (DCN1).[1][2][3] It functions by potently and selectively inhibiting the protein-protein interaction between DCN1 and the E2 conjugating enzyme UBE2M (also known as UBC12).[4][5] This interaction is crucial for the process of neddylation, a post-translational modification where the ubiquitin-like protein NEDD8 is conjugated to members of the cullin-RING E3 ligase (CRL) family. By blocking this step, this compound effectively inhibits the activity of CRLs, which play critical roles in protein degradation and cell cycle control.[2][6]
Q2: How should I dissolve and store this compound?
This compound is typically supplied as a powder. For in vitro and in vivo studies, it can be dissolved in solvents like DMSO (up to 30 mg/ml) or ethanol (up to 20 mg/ml).[4] Stock solutions in these solvents can be stored at -20°C for up to three months.[4] For long-term storage of the solid compound, it is recommended to keep it at -20°C, where it is stable for at least one year.[4] For administration to animals, the DMSO or ethanol stock solution must be further diluted in an appropriate aqueous vehicle.
Q3: What is the reported oral bioavailability of this compound in mice?
This compound was specifically developed to be an orally bioavailable chemical probe.[2] In pharmacokinetic studies in mice, this compound demonstrated an oral bioavailability of 88% when administered at a dose of 50 mg/kg.[2]
Q4: Is this compound selective for its target?
Yes, this compound has been shown to be highly selective. It was tested against a panel of over 50 histone acetylases, bromodomains, and histone deacetylases and showed no significant activity, indicating a selectivity of over 100-fold against these acetyl-lysine binding sites.[6] Within the highly homologous human DCN family, this compound primarily inhibits DCN1 and DCN2, the latter of which has a PONY domain that is 82% identical to DCN1's.[6]
Troubleshooting Guides
This section addresses common issues that may arise during in vivo experiments with this compound.
Issue 1: Lower than Expected Efficacy or Lack of Target Engagement
| Potential Cause | Troubleshooting Step |
| Inadequate Dosing | Verify that the dose used is consistent with published studies. While this compound has high oral bioavailability, high doses (e.g., 200 mg/kg) may be needed to maintain plasma concentrations at or above the cellular IC90 for extended periods.[7] Consider performing a dose-response study to determine the optimal dose for your specific animal model and endpoint. |
| Poor Formulation/Solubility | Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before diluting into the final aqueous vehicle for dosing. Precipitation of the compound can drastically reduce the amount absorbed. Consider using common formulation vehicles such as 0.5% methylcellulose or a solution of 5% DMSO, 40% PEG300, and 55% water. A pilot study to check for precipitation in the final formulation before administration is recommended. |
| Rapid Metabolism/Clearance | Although this compound is significantly more stable than its predecessors, metabolic rates can vary between different mouse strains or animal species.[2] If efficacy is low, consider a pharmacokinetic study to determine the plasma concentration and half-life of this compound in your specific model. If clearance is too rapid, you may need to increase the dosing frequency (e.g., from once daily to twice daily).[2] |
| Incorrect Administration | For oral gavage, ensure proper technique to avoid accidental administration into the lungs. Confirm the volume administered is appropriate for the animal's weight. |
| Target Not Present/Low Expression | Confirm that your target tissue or cell line expresses DCN1 at a sufficient level. This compound's efficacy is dependent on the presence of its target.[2] |
Issue 2: Observed Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | High concentrations of solvents like DMSO can be toxic. Ensure the final concentration of the solvent in the dosing vehicle is within acceptable limits for your animal model (typically <10% for DMSO). Run a control group treated with the vehicle alone to assess its effects. |
| Off-Target Effects | While this compound is highly selective, off-target effects at high concentrations are always a possibility.[6] If toxicity is observed, try reducing the dose. Monitor animals closely for signs of toxicity such as weight loss, lethargy, or ruffled fur.[2] |
| Compound-Related Side Effects | In a 14-day repeat-dose study in mice at 200 mg/kg, minor weight loss (3-5%) was observed in the first few days, which then normalized.[2] This may be an expected initial response. If more severe or persistent side effects occur, consider reducing the dose or consulting with a veterinarian. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 30 mg/mL).[4] Gently warm and vortex to ensure it is fully dissolved.
-
Prepare Vehicle: Prepare a fresh solution of 0.5% (w/v) methylcellulose in sterile water or a standard vehicle like 40% PEG300 in water.
-
Final Formulation: On the day of dosing, calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume needed. While vortexing the vehicle, slowly add the this compound stock solution to create a fine suspension or solution. For example, to achieve a final DMSO concentration of 5%, you would add 50 µL of the DMSO stock to 950 µL of the aqueous vehicle.
-
Administration: Administer the final formulation to mice via oral gavage at a volume appropriate for their weight (e.g., 10 mL/kg). Ensure the formulation is well-mixed before drawing each dose.
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Dosing: Administer a single dose of this compound to a cohort of mice, either intravenously (IV) for bioavailability comparison or orally (PO). A typical oral dose for PK studies could be 50 mg/kg.[2]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. Suggested time points could be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate the plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis. The concentration of this compound in the plasma is typically determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use the plasma concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life). Oral bioavailability (%F) can be calculated using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Quantitative Data Summary
Table 1: In Vitro Potency and In Vivo Pharmacokinetic Parameters of this compound and a Predecessor Compound.
| Compound | DCN1-UBE2M IC50 (nM) | Mouse Microsomal Stability (CLint, mL/min/kg) | Mouse IV Half-life (t1/2, h) | Mouse Oral Bioavailability (%F) | Reference |
| Compound 7 | Not specified in this format | 170 | 0.14 | Not determined due to rapid clearance | [2] |
| This compound (67) | 80 | Significantly more stable | Not specified in this format | 88% (at 50 mg/kg) | [2][6] |
Table 2: Pharmacokinetic Parameters for this compound and an Improved Analog.
| Compound | Administration | Dose (mg/kg) | Cmax (µM) | AUC (h·µM) | Oral Bioavailability (%F) | Reference |
| This compound | PO | 200 | ~3.0 (at 1h) | Not specified in this format | 88% | [2] |
| Compound 40 | PO | 50 | 6.0 | 72.9 | 92% | [7] |
Visualizations
Caption: this compound inhibits the NEDD8 conjugation pathway.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Decision tree for troubleshooting low efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
- 5. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing NAcM-OPT Resistance in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies of NAcM-OPT resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during the generation and analysis of this compound-resistant cell lines.
| Problem | Possible Cause | Recommended Solution |
| High cell death during initial high-dose this compound treatment. | The initial concentration of this compound is too high for the parental cell line. | Begin with a dose at or slightly above the IC50 of the parental cell line and gradually increase the concentration in increments of 1.5-2.0 fold as cells adapt. If significant cell death still occurs, reduce the fold-increase to 1.1-1.5.[1] |
| Loss of resistant phenotype after freezing and thawing. | Resistant cells may be more sensitive to cryopreservation stress. | Optimize your freezing and thawing protocol. Use a controlled-rate freezer and a high-quality cryoprotectant medium. After thawing, culture the cells in the presence of a maintenance dose of this compound to re-select for the resistant population. |
| Inconsistent IC50 values in resistant cell lines. | Heterogeneity within the resistant population or instability of the resistance mechanism. | Perform single-cell cloning to establish a homogenous resistant population. Regularly monitor the IC50 to ensure the stability of the resistant phenotype. If the IC50 consistently drifts, it may indicate an unstable resistance mechanism. |
| This compound appears to have reduced potency in long-term cultures. | Degradation of the compound in the cell culture medium. | This compound is soluble in DMSO and ethanol and solutions can be stored at -20°C for up to 3 months.[2] However, its stability in aqueous culture media at 37°C for extended periods should be considered. Prepare fresh media with this compound for each media change. |
| Difficulty in identifying the mechanism of resistance. | Resistance may be multifactorial, involving genetic and non-genetic mechanisms. | Employ a multi-omics approach. Perform whole-exome sequencing to identify mutations in the target protein (DCN1) or other pathway components. Use quantitative proteomics to identify changes in protein expression, particularly those related to drug metabolism, efflux pumps, or compensatory signaling pathways.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Defective in Cullin Neddylation 1 (DCN1). It functions by disrupting the N-terminal acetyl-dependent interaction between DCN1 and the E2 ubiquitin-conjugating enzyme UBE2M (also known as UBC12). This interaction is essential for the neddylation of cullin proteins, which are scaffold components of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting DCN1, this compound blocks the activity of specific CRLs, leading to the accumulation of their substrate proteins.[2][4]
Q2: Which signaling pathways are affected by this compound?
A2: The primary pathway affected by this compound is the neddylation pathway. Specifically, it inhibits the DCN1-mediated neddylation of cullins. This has downstream effects on various cellular processes regulated by CRLs, including protein degradation. For instance, inhibition of the DCN1-UBE2M interaction can selectively block the neddylation of cullin 3, leading to the accumulation of the transcription factor NRF2, a substrate of the CUL3-based CRL. This can, in turn, modulate the TGFβ-Smad2/3 signaling pathway.
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific mechanisms of acquired resistance to this compound have yet to be fully elucidated in long-term studies, several possibilities can be extrapolated from general principles of resistance to targeted therapies:
-
Target Alteration: Mutations in the DCN1 gene that prevent this compound binding without compromising DCN1's function.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of DCN1-mediated neddylation. For example, cells might find alternative ways to activate CRLs or degrade CRL substrates.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Metabolic Alterations: Changes in cellular metabolism that either inactivate this compound or provide the cell with a survival advantage in the presence of the drug.
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the resistant cell line compared to the parental cell line. A 3- to 10-fold increase in IC50 is generally considered indicative of drug resistance.[1] This should be determined using a standardized cell viability assay, such as an MTT or CellTiter-Glo assay, after a defined period of drug exposure.
Data Presentation
Table 1: Hypothetical this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental HCC95 | 10 | 1 |
| This compound-Resistant HCC95 (HCC95-R) | 120 | 12 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Quantitative Proteomics Data in HCC95-R Cells
| Protein | Cellular Function | Fold Change (HCC95-R vs. Parental) |
| DCN1 | Neddylation E3 Ligase Component | 1.2 (no significant change) |
| ABCB1 (MDR1) | Drug Efflux Pump | 8.5 |
| NRF2 | Transcription Factor | 4.2 |
| TGFBR2 | TGFβ Receptor | 0.8 (no significant change) |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines
This protocol is adapted from standard methods for developing drug-resistant cell lines.[1]
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Maintain the cells at each concentration until they have adapted and are growing at a rate similar to the parental cells.
-
Cryopreservation: At each stage of increased drug concentration, freeze down a stock of the cells. This allows for recovery if the cells at a higher concentration die off.[1]
-
Confirmation of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, perform a cell viability assay to determine the new IC50 and calculate the fold resistance compared to the parental cell line.
Western Blot Analysis of Neddylation Pathway Proteins
-
Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DCN1, UBE2M, Cullin-3, Neddylated Cullin-3, NRF2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: this compound inhibits the DCN1-UBE2M interaction, blocking Cullin 3 neddylation and CRL3 activity.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Quantitative Proteomic Analysis of Cellular Resistance to the Nanoparticle Abraxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for NAcM-OPT powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of NAcM-OPT powder in their experiments. Below you will find troubleshooting guidance and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: this compound powder is soluble in DMSO (up to 125 mg/mL) and Ethanol (up to 20 mg/mL)[1][2]. For cell culture experiments, it is advisable to first dissolve the powder in a minimal amount of fresh, anhydrous DMSO to create a concentrated stock solution. This stock can then be further diluted in an aqueous buffer or cell culture medium to the desired final concentration. Note that using DMSO that has absorbed moisture can reduce the solubility of the compound[3][4][5].
Q2: How should this compound powder and its stock solutions be stored?
A2: Unreconstituted this compound powder should be stored at -20°C for long-term stability (up to 3 years)[3][4][5]. Stock solutions prepared in DMSO or ethanol can be stored at -20°C for up to 3 months or at -80°C for up to 2 years[1][3][4][5]. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes[3].
Q3: What is the expected purity of this compound powder?
A3: The purity of this compound powder is typically greater than 98%[1][2]. Some suppliers may provide a purity of 99.81%[6]. Always refer to the certificate of analysis provided by the supplier for the specific purity of your batch.
Q4: What are the primary cellular effects of this compound?
A4: this compound is a potent and selective inhibitor of the DCN1-UBE2M protein-protein interaction, which is essential for the neddylation of cullin proteins[2][3][7][8]. This inhibition leads to a reduction in the levels of neddylated cullins in cells, which can suppress anchorage-independent growth in certain cancer cell lines[1][2][9].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder is difficult to dissolve or forms precipitates in solution. | 1. Incorrect solvent or solvent not fresh. 2. The concentration is too high. 3. The powder has degraded due to improper storage. | 1. Ensure you are using fresh, anhydrous DMSO. The use of ultrasonic agitation may also aid in dissolution[4][5]. 2. Try dissolving the powder in a larger volume of solvent to create a more dilute stock solution. 3. If the powder has been stored improperly (e.g., at room temperature or exposed to moisture), it may have degraded. It is recommended to use a fresh vial of the compound. |
| Inconsistent or unexpected experimental results. | 1. Inaccurate concentration of the stock solution. 2. Degradation of the compound in the stock solution. 3. Variability in cell line response. | 1. Verify the calculations for your stock solution and final dilutions. 2. Prepare fresh stock solutions from the powder, especially if the current stock is old or has been subjected to multiple freeze-thaw cycles. 3. The cellular effects of this compound can vary between cell lines. Ensure the cell line used is appropriate for the experiment and consider performing a dose-response curve to determine the optimal concentration. |
| Low potency or lack of cellular activity. | 1. The compound has degraded. 2. The experimental conditions are not optimal. | 1. Use a fresh vial of this compound powder and prepare a new stock solution. 2. Review the experimental protocol, including incubation times and cell densities. This compound has been shown to reduce cullin neddylation in CAL-33 and HCC95 cells at a concentration of 10 µM[2][9]. |
Quality Control Specifications
The following table summarizes the key quality control parameters for this compound powder from various suppliers.
| Parameter | Specification | Source |
| Purity | >98% or ≥98% | [1][2] |
| 99.81% | [6] | |
| Molecular Formula | C₂₃H₂₉Cl₂N₃O | [1][2][6] |
| Molecular Weight | 434.40 g/mol | [1][6] |
| Appearance | Powder | [1][3][4][5] |
| Solubility | DMSO: ≥10 mg/mL, up to 125 mg/mL | [1][2][3][4][5] |
| Ethanol: ≥10 mg/mL, up to 20 mg/mL | [1][2] | |
| Storage (Powder) | -20°C | [1][3][4][5][7] |
| Storage (Solution) | -20°C or -80°C | [1][3][4][5] |
Experimental Workflow & Troubleshooting Logic
References
- 1. tribioscience.com [tribioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. This compound - Focus Biomolecules [mayflowerbio.com]
- 8. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mechanism of Action: Targeting Different Steps of the Neddylation Cascade
A Comparative Guide to Neddylation Inhibitors: NAcM-OPT versus MLN4924
In the landscape of cancer therapeutics and cell biology research, the neddylation pathway has emerged as a critical regulator of protein degradation and cellular homeostasis. Its dysregulation is implicated in numerous malignancies, making it an attractive target for drug development. Neddylation is a multi-step enzymatic cascade, analogous to ubiquitination, that results in the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins, most notably the cullin family of E3 ubiquitin ligase scaffolds. This modification is essential for the activation of cullin-RING ligases (CRLs), which in turn target a vast array of proteins for proteasomal degradation.
This guide provides a detailed, objective comparison of two prominent neddylation inhibitors: MLN4924 (Pevonedistat) and this compound. While both compounds effectively block the neddylation pathway, they do so through distinct mechanisms, leading to different selectivity profiles and cellular consequences. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two important chemical probes.
The fundamental difference between MLN4924 and this compound lies in their respective points of intervention within the neddylation pathway.
MLN4924 (Pevonedistat) is a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE) , the E1 enzyme that initiates the entire neddylation cascade.[1][2][3][4] MLN4924 functions as an adenosine sulfamate analogue that forms a covalent adduct with NEDD8 within the catalytic pocket of NAE.[1][5][6] This action blocks the transfer of NEDD8 to the E2 conjugating enzyme, thereby preventing all subsequent neddylation events.[1][6] By targeting the apex of the pathway, MLN4924 leads to the global inactivation of all CRLs.[1][7][8]
This compound , on the other hand, acts further downstream in the pathway. It is a potent and selective inhibitor of the protein-protein interaction between the N-terminally acetylated E2 conjugating enzyme UBE2M (UBC12) and DCN1 (Defective in Cullin Neddylation 1), a scaffold-like E3 ligase subunit.[9][10] This interaction is crucial for the efficient neddylation of certain cullins, particularly Cullin 3.[11] By competitively blocking this specific E2-E3 interaction, this compound prevents the neddylation of a subset of cullins, offering a more targeted inhibition compared to the global blockade induced by MLN4924.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 3. The Protein Neddylation Inhibitor MLN4924 Suppresses Patient-Derived Glioblastoma Cells via Inhibition of ERK and AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pevonedistat - Wikipedia [en.wikipedia.org]
- 6. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tribioscience.com [tribioscience.com]
- 10. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating NAcM-OPT Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NAcM-OPT, a potent inhibitor of the DCN1-UBE2M protein-protein interaction, with other alternatives for modulating the cullin-RING ligase (CRL) neddylation pathway. We present supporting experimental data, detailed protocols, and visual representations of the underlying biological processes and experimental workflows to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and the Neddylation Pathway
This compound is a small molecule inhibitor designed to block the interaction between Defective in Cullin Neddylation 1 (DCN1) and the E2 ubiquitin-conjugating enzyme UBE2M (also known as UBC12). This interaction is a critical step in the neddylation cascade, a post-translational modification process that attaches the ubiquitin-like protein NEDD8 to substrate proteins, most notably the cullin subunits of CRLs. The neddylation of cullins is essential for the activation of CRLs, which in turn are responsible for the ubiquitination and subsequent proteasomal degradation of a vast number of cellular proteins involved in critical processes like cell cycle progression, signal transduction, and DNA damage repair.
Dysregulation of the neddylation pathway has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound represents a targeted approach to inhibit this pathway by specifically disrupting the DCN1-UBE2M interaction.
Comparative Analysis of this compound and Alternatives
The efficacy of this compound is best understood in comparison to other molecules that modulate the neddylation pathway. This section provides a head-to-head comparison with a negative control compound (NAcM-NEG), a covalent inhibitor (NAcM-COV), and a well-established inhibitor of the NEDD8-activating enzyme (NAE), MLN4924 (Pevonedistat).
Quantitative Data Summary
The following table summarizes the key performance metrics of this compound and its alternatives based on published experimental data.
| Compound | Target | Mechanism of Action | IC50 (DCN1-UBE2M Interaction) | Cellular Effect (Cullin Neddylation Inhibition) |
| This compound | DCN1 | Reversible inhibitor of DCN1-UBE2M protein-protein interaction | 80 nM [1] | Reduces steady-state cullin neddylation in DCN1-amplified cells [2] |
| NAcM-NEG | N/A | Inactive control compound | No significant activity | No significant effect on cullin neddylation |
| NAcM-COV | DCN1 | Covalent inhibitor of DCN1 | Potent inhibition | Reduces steady-state cullin neddylation |
| MLN4924 (Pevonedistat) | NAE (NEDD8-Activating Enzyme) | Inhibits the first step in the neddylation cascade | N/A | Potent and broad inhibition of cullin neddylation in various cell lines |
Visualizing the Molecular Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Neddylation Signaling Pathway
Caption: The neddylation pathway and points of inhibition.
Experimental Workflow for Validating Target Engagement
Caption: Workflow for assessing this compound's cellular activity.
Logical Comparison of Inhibitor Specificity
Caption: Specificity comparison of neddylation inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to assess the cellular engagement of this compound.
Immunoblotting for Cullin Neddylation
-
Cell Culture and Treatment:
-
Culture HCC95 cells (or other DCN1-amplified cell lines) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, NAcM-NEG, MLN4924 (as a positive control), or DMSO (as a vehicle control) for the desired time period (e.g., 24-48 hours).
-
-
Protein Lysate Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cullins (e.g., CUL1, CUL3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. The neddylated form of the cullin will appear as a higher molecular weight band.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for both neddylated and unneddylated cullins.
-
Normalize the ratio of neddylated to total cullin to the loading control.
-
Compare the effects of the different treatments to the vehicle control.
-
Anchorage-Independent Growth (Soft Agar) Assay
-
Preparation of Agar Layers:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of HCC95 cells.
-
-
Cell Seeding and Treatment:
-
Add the desired concentrations of this compound, NAcM-NEG, or other compounds to the top agar layer before plating.
-
Plate the cell-containing top agar onto the solidified base layer.
-
-
Incubation and Colony Formation:
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Add a small amount of complete medium containing the respective treatments to the top of the agar every few days to prevent drying.
-
-
Colony Staining and Quantification:
-
Stain the colonies with crystal violet.
-
Capture images of the wells and count the number and size of the colonies using imaging software (e.g., ImageJ).
-
Compare the colony-forming ability of cells treated with different compounds.
-
Conclusion
This compound demonstrates potent and specific inhibition of the DCN1-UBE2M interaction, leading to a reduction in cullin neddylation in DCN1-amplified cancer cells.[1][2] This targeted approach offers a distinct mechanism of action compared to broader neddylation inhibitors like MLN4924, which targets the upstream NAE enzyme. The provided data and protocols offer a framework for researchers to independently validate and further explore the therapeutic potential of this compound in relevant cellular models. The high degree of specificity of this compound may provide a favorable therapeutic window and reduce off-target effects compared to inhibitors that act on earlier, more central steps of the neddylation cascade. Further investigation into the downstream consequences of DCN1-specific inhibition and its anti-tumor efficacy in various cancer contexts is warranted.
References
Comparative Analysis of NAcM-OPT and Other DCN1 Inhibitors: A Guide to Specificity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and performance of NAcM-OPT with other prominent inhibitors of Defective in Cullin Neddylation 1 (DCN1). The information presented herein is curated from experimental data to assist researchers in selecting the most appropriate chemical probe for their studies of the neddylation pathway.
Introduction to DCN1 Inhibition
Defective in Cullin Neddylation 1 (DCN1) is a co-E3 ligase that plays a crucial role in the neddylation pathway by facilitating the transfer of the ubiquitin-like protein NEDD8 from the E2 conjugating enzyme UBE2M (also known as UBC12) to cullin proteins. This process is essential for the activation of Cullin-RING E3 ligases (CRLs), which in turn regulate the degradation of a vast number of cellular proteins involved in critical processes like cell cycle progression and signal transduction. Dysregulation of DCN1 and the neddylation pathway is implicated in various cancers, making DCN1 an attractive target for therapeutic intervention. The specificity of DCN1 inhibitors is paramount, as off-target effects on other DCN family members or related pathways could lead to unintended cellular consequences. This guide focuses on the comparative specificity of this compound, a potent and orally bioavailable DCN1 inhibitor, against other well-characterized DCN1 inhibitors.
Comparative Specificity and Potency of DCN1 Inhibitors
The following table summarizes the quantitative data on the inhibitory activity and selectivity of this compound compared to other notable DCN1 inhibitors, including DI-591 and its more potent covalent derivatives, DI-1548 and DI-1859.
| Inhibitor | Target(s) | In Vitro Potency | Cellular Efficacy | Selectivity Notes |
| This compound | DCN1/DCN2 | IC50 = 80 nM (DCN1-UBE2M interaction)[1] | IC50 ≈ 10 µM (inhibition of neddylation in cells)[1] | Selective for DCN1/2 over DCN3, DCN4, and DCN5.[2] Affects neddylation of both CUL1 and CUL3.[2][3] |
| DI-591 | DCN1/DCN2 | Ki = 10-12 nM[4][5][6] | Effective at 0.3 µM for CUL3 neddylation inhibition.[4] | >1000-fold selectivity for DCN1/2 over DCN3, DCN4, and DCN5.[6] Selectively inhibits neddylation of CUL3 with minimal effect on other cullins.[4][5] |
| DI-1548 (covalent) | DCN1 | IC50 = 4.6 nM; Ki < 1 nM[7][8] | Inhibits CUL3 neddylation at concentrations as low as 1 nM.[7][8] | Covalently binds to DCN1; does not bind to DCN3.[7][8] ~1000 times more potent than DI-591 in inhibiting CUL3 neddylation.[9] Highly selective for CUL3 neddylation over other cullins.[10] |
| DI-1859 (covalent) | DCN1 | Ki < 1 nM[11] | Inhibits CUL3 neddylation at concentrations as low as 1 nM.[11] | Covalently binds to DCN1; does not bind to DCN3.[11] ~1000 times more potent than DI-591 in inhibiting CUL3 neddylation.[9] Highly selective for CUL3 neddylation over other cullins.[9] |
Signaling Pathway and Mechanism of Action
DCN1 inhibitors, including this compound and the DI-series, function by disrupting the protein-protein interaction between DCN1 and the N-terminally acetylated E2 enzyme, UBE2M. This inhibition prevents the efficient transfer of NEDD8 to cullin proteins, thereby blocking the activation of Cullin-RING E3 ligases.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DI-1548 | DCN1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. DI-1548|CAS 2247060-97-3|DC Chemicals [dcchemicals.com]
- 9. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. DI-1859 | DCN1 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Analysis of NAcM-OPT and Bortezomib on Proteasome Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct inhibitors that impact the ubiquitin-proteasome system: NAcM-OPT, a selective inhibitor of the E3 ligase DCN1, and Bortezomib, a direct proteasome inhibitor. This comparison aims to elucidate their different mechanisms of action and downstream effects on cellular processes, supported by experimental data and detailed protocols.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating a multitude of processes including cell cycle progression, signal transduction, and apoptosis. The dysregulation of the UPS is implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.
Bortezomib (Velcade®) , a first-in-class proteasome inhibitor, has been a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1] It directly targets the catalytic activity of the 26S proteasome, leading to a global accumulation of ubiquitinated proteins and inducing proteotoxic stress and apoptosis in cancer cells.[2]
This compound represents a more targeted approach. It is a potent and selective inhibitor of Defective in Cullin Neddylation 1 (DCN1), a co-E3 ligase essential for the neddylation of cullin proteins.[3] Neddylation is a post-translational modification crucial for the activation of Cullin-RING E3 ligases (CRLs), the largest family of ubiquitin ligases. By inhibiting DCN1, this compound prevents the activation of specific CRLs, thereby leading to the accumulation of a more selective subset of CRL substrate proteins.[4]
This guide will delve into a comparative analysis of these two compounds, highlighting their distinct points of intervention within the UPS and the resulting differential effects on proteasome function and cellular outcomes.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and bortezomib lies in their molecular targets within the UPS. Bortezomib acts at the final degradation step, while this compound intervenes at an upstream step of substrate recognition and ubiquitination.
Bortezomib: Direct Inhibition of the Proteasome
Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like (β5) subunit of the 20S catalytic core of the 26S proteasome.[2] This inhibition blocks the degradation of a wide array of ubiquitinated proteins, leading to their accumulation. The cellular consequences of this global protein aggregation are manifold and include:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and unfolded proteins in the ER triggers the unfolded protein response (UPR), which, if prolonged, initiates apoptosis.[2]
-
Inhibition of NF-κB Signaling: The NF-κB pathway, crucial for cell survival and proliferation, is constitutively active in many cancers. Bortezomib prevents the degradation of the NF-κB inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[2]
-
Cell Cycle Arrest and Apoptosis: The accumulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors, disrupts normal cell cycle progression.[5] Furthermore, the stabilization of pro-apoptotic factors contributes directly to programmed cell death.[2]
This compound: Targeting Cullin Neddylation via DCN1 Inhibition
This compound acts upstream of the proteasome by inhibiting DCN1, a crucial component of the neddylation pathway.[3] Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to cullins, is essential for the activation of CRLs. CRLs are responsible for the ubiquitination of approximately 20% of proteasome substrates. By inhibiting DCN1, this compound prevents the neddylation and subsequent activation of specific cullin-RING ligases. This leads to:
-
Inhibition of CRL Activity: Inactivated CRLs are unable to ubiquitinate their specific substrates.
-
Selective Substrate Accumulation: Unlike the global accumulation of ubiquitinated proteins seen with bortezomib, this compound leads to the accumulation of a more defined set of CRL substrate proteins.[4]
-
Downstream Effects: The accumulation of specific CRL substrates, which often include tumor suppressors and cell cycle inhibitors, can induce cell cycle arrest and apoptosis.[4]
Data Presentation: A Comparative Overview
The following tables summarize the key differences in the biochemical and cellular effects of this compound and bortezomib.
| Feature | This compound | Bortezomib |
| Primary Target | DCN1 (Defective in Cullin Neddylation 1) | 20S Proteasome (β5 subunit) |
| Mechanism of Action | Inhibition of cullin neddylation, leading to inactivation of Cullin-RING E3 Ligases (CRLs) | Direct, reversible inhibition of chymotrypsin-like proteasome activity |
| Effect on Ubiquitination | Indirect; prevents ubiquitination of specific CRL substrates | No direct effect on ubiquitination enzymes |
| Effect on Protein Accumulation | Accumulation of non-ubiquitinated CRL substrates | Global accumulation of poly-ubiquitinated proteins |
| Selectivity | Selective for DCN1-dependent CRL pathways | Broad, non-selective inhibition of proteasome degradation |
Table 1: Mechanistic Comparison of this compound and Bortezomib.
| Cellular Process | Effect of this compound | Effect of Bortezomib |
| Proteasome Catalytic Activity | No direct effect | Direct inhibition |
| Cullin Neddylation | Inhibition | No direct effect |
| CRL Substrate Levels | Increased | Indirectly increased due to blocked degradation |
| Global Ubiquitinated Protein Levels | No significant global increase | Significant global increase |
| Apoptosis Induction | Yes, through accumulation of specific pro-apoptotic CRL substrates | Yes, through multiple mechanisms including ER stress and NF-κB inhibition |
| Cell Cycle Arrest | Yes, through accumulation of cell cycle inhibitory CRL substrates | Yes, through accumulation of various cell cycle regulators |
Table 2: Comparative Cellular Effects of this compound and Bortezomib.
Experimental Protocols
Detailed methodologies for key experiments to comparatively analyze this compound and bortezomib are provided below.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysis: Harvest cells treated with this compound, bortezomib, or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
Fluorogenic Assay: In a 96-well plate, incubate equal amounts of protein lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) in a proteasome activity buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the proteasome activity. Bortezomib-treated samples are expected to show a significant decrease in activity, while this compound-treated samples should show activity comparable to the control.
Cullin Neddylation Assay (Immunoblotting)
This assay assesses the levels of neddylated cullins in treated cells.
-
Cell Treatment and Lysis: Treat cells with this compound, bortezomib, or vehicle control. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for a particular cullin (e.g., CUL1, CUL4A). Neddylated cullins will migrate slower than their unneddylated counterparts, resulting in two distinct bands.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of neddylated to unneddylated cullin. This compound treatment is expected to decrease this ratio significantly.
Analysis of CRL Substrate and Ubiquitinated Protein Accumulation (Immunoblotting)
This experiment compares the accumulation of a specific CRL substrate versus the global accumulation of ubiquitinated proteins.
-
Cell Treatment and Lysis: As described in the cullin neddylation assay.
-
SDS-PAGE and Immunoblotting: As described above.
-
Antibody Incubation: Probe separate membranes with:
-
An antibody against a known CRL substrate (e.g., p21, p27).
-
An antibody against ubiquitin.
-
A loading control antibody (e.g., GAPDH, β-actin).
-
-
Detection and Analysis: Quantify the levels of the CRL substrate and total ubiquitinated proteins relative to the loading control. This compound should cause a significant increase in the specific CRL substrate with a minimal effect on global ubiquitin levels. Bortezomib should cause a dramatic increase in the smear of high-molecular-weight ubiquitinated proteins and may also increase the levels of the CRL substrate.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with this compound, bortezomib, or vehicle control for a specified time.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Mandatory Visualization
Signaling Pathway Diagrams
References
- 1. Systematic and quantitative assessment of the ubiquitin modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein neddylation and its alterations in human cancers for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Reversible vs. Covalent DCN1 Inhibitors: A Head-to-Head Comparison for Drug Discovery Professionals
A detailed guide to the mechanisms, potency, and experimental evaluation of two key classes of inhibitors targeting the DCN1-UBC12 protein-protein interaction.
The neddylation pathway, a crucial post-translational modification process, is essential for the activation of Cullin-RING E3 ligases (CRLs), which in turn regulate the turnover of approximately 20% of the human proteome.[1][2] Defective in Cullin Neddylation 1 (DCN1) is a critical co-E3 ligase that facilitates the transfer of the ubiquitin-like protein NEDD8 to cullins by binding to both the NEDD8-conjugating enzyme UBC12 and the cullin itself.[3][4] This central role has made the DCN1-UBC12 protein-protein interaction an attractive target for therapeutic intervention, particularly in oncology and inflammatory diseases.[5][6] Small molecule inhibitors designed to disrupt this interaction fall into two primary categories: reversible and covalent. This guide provides a head-to-head comparison of these two modalities, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Mechanism of Action: A Shared Target, Different Modes of Engagement
Both reversible and covalent DCN1 inhibitors function by disrupting the interaction between DCN1 and UBC12.[1][5] This disruption prevents the neddylation of cullins, leading to the inactivation of CRL complexes.[7] A key consequence of inhibiting the CRL3 complex, for instance, is the accumulation of its substrate, NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[1][7]
Reversible inhibitors typically bind to a hydrophobic pocket on DCN1, mimicking the N-terminal acetyl-methionine of UBC12, which is a key driver of the interaction.[8][9] Their binding is characterized by an equilibrium between the bound and unbound states.
Covalent inhibitors , on the other hand, form a stable, covalent bond with a specific residue on the DCN1 protein, often a cysteine.[1] This irreversible binding leads to a prolonged duration of action and can offer increased potency.[1][10]
Quantitative Comparison of Inhibitor Potency
Experimental data consistently demonstrates that covalent DCN1 inhibitors exhibit significantly higher potency compared to their reversible counterparts. Covalent inhibitors like DI-1548 and DI-1859 have been shown to be two to three orders of magnitude more potent in cellular assays than previously reported reversible inhibitors.[1][10][11]
| Inhibitor Class | Exemplar Compound(s) | Binding Affinity (Ki/Kd) | Cellular Potency (IC50) | Key Characteristics | Reference(s) |
| Reversible | DI-591, NAcM-OPT | Ki = 10-12 nM (for DCN1/2) | Moderate cellular potency | Non-covalent binding, equilibrium-driven | [9][12] |
| Covalent | DI-1548, DI-1859 | Not applicable (irreversible) | Low nanomolar concentrations | Forms a stable covalent bond, high potency, prolonged duration of action | [1][2][10] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: DCN1 signaling pathway and inhibitor mechanism.
References
- 1. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Pyrazolo-Pyridone DCN1 Inhibitors Controlling Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 11. [PDF] Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Confirming NAcM-OPT's On-Target Effects: A Comparative Guide to Target Engagement Assays
For researchers, scientists, and drug development professionals, establishing definitive target engagement of a novel compound is a cornerstone of preclinical validation. This guide provides a comparative analysis of methodologies for confirming the on-target effects of NAcM-OPT, a potent inhibitor of the DCN1-UBE2M protein-protein interaction. We focus on the application of the Cellular Thermal Shift Assay (CETSA) and compare it with alternative approaches, supported by experimental data.
This compound is a small molecule inhibitor designed to block the interaction between Defective in Cullin Neddylation 1 (DCN1) and the N-terminally acetylated E2 ubiquitin-conjugating enzyme UBE2M. This interaction is crucial for the neddylation and subsequent activation of Cullin-RING E3 ligases (CRLs), a major class of enzymes in the ubiquitin-proteasome system. Dysregulation of CRL activity is implicated in various cancers, making inhibitors of this pathway, like this compound, promising therapeutic candidates.[1][2]
On-Target Effect Validation using CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target engagement in a cellular context.[3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[3] Binding of a small molecule, such as this compound to its target, DCN1, increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Recent studies have successfully employed CETSA to demonstrate the direct engagement of this compound with DCN1 in cells.[1] In these experiments, treatment of HCC95 cells with this compound led to a clear enhancement of DCN1 thermal stability compared to vehicle-treated controls.[1] This provides direct evidence that this compound binds to DCN1 within the complex environment of a living cell.
This compound Performance Data
| Parameter | Method | Target | Cell Line | Value/Result | Reference |
| Target Engagement | CETSA | DCN1 | HCC95 | Enhanced thermal stability of DCN1 observed at 10 µM | [1] |
| Biochemical Potency | TR-FRET Assay | DCN1-UBE2M Interaction | - | IC50 = 80 nM | [4] |
| Cellular Activity | Immunoblot | Cullin Neddylation | HCC95 | Reduction in neddylated CUL1 and CUL3 at 10 µM | [4] |
| Isoform Selectivity | In vitro Neddylation Assay | DCN family members | - | Inhibits DCN1 and DCN2; no activity against DCN3, DCN4, or DCN5 | [4] |
Comparison with Alternative Target Engagement Methods
While CETSA provides compelling evidence of target engagement, it is often beneficial to employ orthogonal methods for comprehensive validation.
| Method | Principle | Advantages for this compound | Disadvantages for this compound |
| Immunoblotting (Downstream Effects) | Measures the reduction of neddylated cullins, a functional consequence of DCN1 inhibition. | Confirms functional cellular activity. | Indirect measure of target engagement; effects could be due to off-target activity. |
| Co-Immunoprecipitation (Co-IP) | Demonstrates the disruption of the DCN1-UBE2M interaction in a cellular context. | Provides direct evidence of the intended mechanism of action. | Can be technically challenging and may not be easily quantifiable. |
| Drug Affinity Responsive Target Stability (DARTS) | Measures the protection of the target protein from proteolysis upon ligand binding.[5] | A label-free method that can be used in cell lysates.[5] | May not be suitable for all proteins and requires careful optimization of protease conditions.[5] |
| Isothermal Dose-Response Fingerprinting (ITDRF-CETSA) | A quantitative extension of CETSA that determines compound potency based on thermal stabilization.[5] | Allows for the determination of a cellular EC50 for target engagement. | Requires more extensive optimization and resources than standard CETSA. |
Experimental Protocols
CETSA Protocol for this compound Target Engagement in HCC95 Cells
This protocol is adapted from methodologies used for DCN1 inhibitors.[6]
1. Cell Culture and Treatment:
-
Culture HCC95 cells to 70-80% confluency.
-
Harvest and resuspend cells in PBS to a concentration of 5 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into PCR tubes.
-
Add this compound to a final concentration of 10 µM (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C.
2. Heat Treatment:
-
Transfer the PCR tubes to a thermal cycler with a temperature gradient.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 64°C).
-
Include a non-heated control at 37°C.
3. Cell Lysis:
-
Immediately after heating, lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Alternatively, use a lysis buffer with protease inhibitors.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for DCN1.
-
Use an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the amount of soluble DCN1 at each temperature.
Visualizing the Pathway and Workflow
This compound Mechanism of Action
Caption: this compound inhibits the DCN1-UBE2M interaction, blocking cullin neddylation and CRL activity.
CETSA Experimental Workflow
Caption: A stepwise workflow for confirming this compound target engagement using CETSA.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 6. Discovery of Novel Pyrazolo-Pyridone DCN1 Inhibitors Controlling Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
NAcM-OPT vs. Pan-Neddylation Inhibitors: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the inhibition of the neddylation pathway has emerged as a promising strategy. This guide provides a detailed comparison of two major classes of neddylation inhibitors: the selective DCN1-UBE2M interaction inhibitor, NAcM-OPT, and pan-neddylation inhibitors, which broadly target the NEDD8-activating enzyme (NAE). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and selectivity, supported by experimental data and detailed protocols.
Executive Summary
This compound represents a new wave of targeted therapies that offer a more refined approach to inhibiting the neddylation pathway. Unlike pan-neddylation inhibitors such as MLN4924 (pevonedistat), which block the initial and rate-limiting step of the entire neddylation cascade, this compound selectively targets the interaction between DCN1, a cullin-RING E3 ligase subunit, and the E2 conjugating enzyme UBE2M.[1][2][3] This specificity is hypothesized to translate into a more favorable therapeutic window, minimizing the toxicities associated with the complete shutdown of all neddylation-dependent processes. Pan-neddylation inhibitors, while demonstrating clinical activity, are associated with dose-limiting toxicities due to their broad mechanism of action.[4][5]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pan-neddylation inhibitors lies in their point of intervention within the neddylation cascade.
Pan-Neddylation Inhibitors (e.g., MLN4924): These inhibitors form an adduct with NEDD8 in the active site of the NEDD8-activating enzyme (NAE), preventing the transfer of NEDD8 to the E2 conjugating enzyme.[6][7] This effectively halts the entire neddylation process, leading to the inactivation of all cullin-RING ligases (CRLs) and the accumulation of their substrates.[8]
This compound: This small molecule was designed to specifically inhibit the protein-protein interaction between DCN1 and the N-terminally acetylated UBE2M.[2][3] This interaction is crucial for the efficient neddylation of a subset of cullins, particularly those regulated by DCN1. By targeting this specific interaction, this compound aims to selectively inhibit the activity of certain CRLs, leaving others potentially unaffected.[2]
Data Presentation: Performance Comparison
The following tables summarize the available quantitative data for this compound and the pan-neddylation inhibitor MLN4924.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 | Reference(s) |
| This compound | DCN1-UBE2M Interaction | Biochemical | 80 nM | [2] |
| NEDD8 Ligation | In cells (HCC95) | 10 µM | [9] | |
| MLN4924 | NEDD8-Activating Enzyme (NAE) | Enzymatic | 4.7 nM | [7] |
Table 2: Cytotoxicity in Cancer Cell Lines (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
| This compound | HCC95 | Squamous Cell Carcinoma | Suppresses anchorage-independent growth at 10 µM | [9] |
| MLN4924 | Neuroblastoma cell lines | Neuroblastoma | 136–400 nM | [10] |
| HCT116 | Colorectal Carcinoma | ~30-100 nM | [11] | |
| Glioblastoma cell lines | Glioblastoma | Varies, highly susceptible | [12] | |
| Endometrial cancer cell lines | Endometrial Cancer | Significantly suppresses proliferation | [8] |
Table 3: Selectivity and Off-Target Effects
| Compound | Selectivity Profile | Known Off-Target Effects | Reference(s) |
| This compound | Highly selective for DCN1 and DCN2 over other DCN family members (DCN3, DCN4, DCN5). Does not inhibit other N-terminal acetyl protein binding sites. | Not extensively documented in publicly available literature. | [2] |
| MLN4924 | Selective for NAE over other E1 activating enzymes. | Can activate ERK signaling through EGFR dimerization. | [4][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and pan-neddylation inhibitors are provided below.
In Vitro Cullin Neddylation Assay
This assay is used to determine the ability of a compound to inhibit the enzymatic transfer of NEDD8 to a cullin substrate in a reconstituted system.
Materials:
-
Recombinant NEDD8, NAE (E1), UBE2M (E2), DCN1 (co-E3), and a cullin-RBX1 complex (e.g., CUL1-RBX1).
-
ATP solution.
-
Neddylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).
-
Test compounds (this compound or pan-neddylation inhibitor) dissolved in DMSO.
-
SDS-PAGE gels and buffers.
-
Anti-cullin antibody.
-
Western blotting equipment and reagents.
Procedure:
-
Prepare a reaction mixture containing NEDD8, NAE, UBE2M, DCN1, and the cullin-RBX1 complex in neddylation reaction buffer.
-
Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Initiate the neddylation reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-cullin antibody.
-
The neddylated form of the cullin will appear as a higher molecular weight band. Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.[1][14][15]
Cellular Cullin Neddylation Assay
This assay assesses the ability of a compound to inhibit cullin neddylation within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HCC95, HCT116).
-
Cell culture medium and supplements.
-
Test compounds (this compound or pan-neddylation inhibitor) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and buffers.
-
Anti-cullin and anti-loading control (e.g., β-actin) antibodies.
-
Western blotting equipment and reagents.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for a specified period (e.g., 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting as described in the in vitro assay, probing for a specific cullin and a loading control.
-
Analyze the reduction in the neddylated cullin band relative to the total cullin and the loading control to determine the compound's cellular potency.[16][17][18]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Cancer cell line of interest.
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Matrigel (optional).
-
Test compounds formulated for in vivo administration.
-
Calipers for tumor measurement.
-
Anesthesia.
-
Surgical tools for tumor excision.
Procedure:
-
Culture the cancer cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a sterile solution (e.g., PBS), optionally mixed with Matrigel to enhance tumor take.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, pan-neddylation inhibitor).
-
Administer the drugs according to the predetermined schedule and dosage.
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Continue treatment until the tumors in the control group reach the predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).[19][20][21][22]
Conclusion: A Targeted Future for Neddylation Inhibition
This compound represents a significant advancement in the field of neddylation inhibition by offering a more targeted approach compared to the broad-spectrum activity of pan-neddylation inhibitors. The primary advantage of this compound lies in its potential for an improved safety profile due to its selective mechanism of action, which is a critical consideration in the development of novel cancer therapeutics. While pan-neddylation inhibitors have paved the way by validating the neddylation pathway as a druggable target, the future may lie in the development of more refined, selective inhibitors like this compound that can achieve therapeutic efficacy with minimized off-target toxicities. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative advantages of this compound and to identify the patient populations most likely to benefit from this targeted therapeutic strategy.
References
- 1. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A phase I study of the investigational NEDD8-activating enzyme inhibitor pevonedistat (TAK-924/MLN4924) in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 8. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tribioscience.com [tribioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. cancer cells ic50: Topics by Science.gov [science.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.co.jp [abcam.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. Activity-based profiling of cullin-RING ligase networks by conformation-specific probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Proper Disposal of NAcM-OPT: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for NAcM-OPT, a chlorinated organic compound used in research.
As a compound containing chlorine, this compound is categorized as a halogenated organic waste. Improper disposal of such chemicals can pose risks to human health and the environment. Therefore, adherence to established safety protocols and institutional guidelines is paramount. The following procedures outline the recommended steps for the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for specific information on hazards, personal protective equipment (PPE), and emergency procedures. In the absence of a specific SDS for this compound, researchers should handle it with the same precautions as other potentially hazardous chlorinated organic compounds.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
This compound Disposal Protocol
The primary route for the disposal of this compound and materials contaminated with it is through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [1][2][3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste materials containing this compound separately from non-hazardous waste.
-
This includes unused or expired this compound, solutions containing the compound, and any contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate liquid waste from solid waste.
-
-
Container Selection and Management:
-
Use a designated and compatible waste container for halogenated organic waste. This is typically a clearly labeled, non-reactive plastic or glass container with a secure screw-top cap.[1][4]
-
Ensure the container is in good condition and free from leaks.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion of contents.[4]
-
Keep the waste container closed at all times, except when adding waste.[1][3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste."
-
List all contents of the container, including "this compound" and any solvents used (e.g., DMSO, ethanol).
-
Indicate the approximate concentration or percentage of each component.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][4]
-
The SAA should be a secondary containment bin to prevent the spread of any potential leaks.
-
Store the waste away from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[4]
-
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for a waste pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₉Cl₂N₃O | Cayman Chemical |
| Molecular Weight | 434.4 g/mol | Cayman Chemical |
| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL) | Cayman Chemical |
Experimental Protocols
The general principle for the disposal of chlorinated organic compounds like this compound is not based on specific experimental protocols for neutralization or treatment within the lab. Instead, it relies on the established protocol of collection and removal by a certified hazardous waste management service, coordinated through the institutional EHS department. This ensures that the waste is handled and disposed of in compliance with all relevant environmental regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
